ethyl 4-iodo-1H-indole-2-carboxylate
Description
Properties
Molecular Formula |
C11H10INO2 |
|---|---|
Molecular Weight |
315.11 g/mol |
IUPAC Name |
ethyl 4-iodo-1H-indole-2-carboxylate |
InChI |
InChI=1S/C11H10INO2/c1-2-15-11(14)10-6-7-8(12)4-3-5-9(7)13-10/h3-6,13H,2H2,1H3 |
InChI Key |
IHQPCEDUMGJAJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC=C2I |
Origin of Product |
United States |
Comprehensive Technical Guide: Ethyl 4-iodo-1H-indole-2-carboxylate in Kinase Inhibitor Development
Executive Summary
In contemporary medicinal chemistry, the indole core serves as a "privileged scaffold," frequently utilized to mimic the purine ring of ATP in kinase inhibitors. Specifically, Ethyl 4-iodo-1H-indole-2-carboxylate (CAS: 1379475-81-6) has emerged as a critical building block in the synthesis of multi-kinase inhibitors[1]. This compound provides orthogonal reactivity: the C4 iodine atom serves as an ideal leaving group for palladium-catalyzed cross-coupling reactions, while the C2 ethyl ester provides an essential handle for modulating lipophilicity or further derivatization into amides[2]. This whitepaper details the physicochemical properties, self-validating synthetic protocols, and biological applications of this intermediate in targeting the PI3K/mTOR and VEGFR/FGFR pathways[2].
Physicochemical Properties & Structural Analysis
The utility of Ethyl 4-iodo-1H-indole-2-carboxylate is deeply tied to its structural metrics[1]. The ethyl ester variant is often preferred over the methyl ester in early-stage drug development because it slightly increases the partition coefficient (LogP), which can enhance membrane permeability during whole-cell assay validation.
Below is a summary of the critical quantitative data for this intermediate[1],:
| Property | Value | Causality / Significance in Drug Design |
| Chemical Name | Ethyl 4-iodo-1H-indole-2-carboxylate | Core pharmacophore precursor. |
| CAS Number | 1379475-81-6 | Unique identifier for vendor sourcing. |
| Molecular Formula | C₁₁H₁₀INO₂ | Defines the stoichiometric baseline. |
| Molecular Weight | 315.11 g/mol | High mass fraction of iodine (126.9 g/mol ) dictates density. |
| Boiling Point | 415.9 ± 25.0 °C (Predicted) | Indicates high thermal stability; suitable for reflux conditions. |
| Density | 1.766 ± 0.06 g/cm³ (Predicted) | High density is characteristic of heavy-halogenated indoles. |
| pKa (Indole NH) | 14.22 ± 0.30 (Predicted) | The NH acts as a critical hydrogen-bond donor in the kinase hinge region. |
Synthetic Methodologies: Self-Validating Protocols
As a Senior Application Scientist, ensuring that every protocol is a self-validating system is paramount. The following methodologies describe the synthesis of the ethyl ester and its subsequent cross-coupling, integrating causality and real-time validation steps.
Protocol A: Esterification of 4-iodo-1H-indole-2-carboxylic acid
Objective: Convert the polar carboxylic acid into the lipophilic ethyl ester to protect the carboxylate during downstream coupling and facilitate purification.
-
Reagent Preparation: Suspend 1.0 eq of 4-iodo-1H-indole-2-carboxylic acid in anhydrous absolute ethanol (0.2 M).
-
Causality: Absolute ethanol acts as both the solvent and the nucleophile. Anhydrous conditions are required to prevent the competitive hydrolysis of the highly reactive intermediate.
-
-
Activation: Cool the suspension to 0 °C using an ice bath. Add 2.0 eq of Thionyl Chloride (SOCl₂) dropwise.
-
Causality: SOCl₂ converts the carboxylic acid into an acyl chloride in situ. This is highly exothermic and generates HCl and SO₂ gases, which drive the equilibrium forward irreversibly.
-
-
Reflux: Heat the reaction mixture to 80 °C for 4–6 hours.
-
Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:EtOAc 7:3).
-
Causality: The product (ethyl ester) lacks the highly polar, hydrogen-bonding carboxylate group, resulting in a significantly higher retention factor ( Rf ) than the starting material. The disappearance of the baseline spot confirms reaction completion.
-
-
Workup & Validation: Quench with saturated NaHCO₃ to neutralize residual HCl. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. Validate the structure via LC-MS (Expected[M+H]⁺ = 316.1) and ¹H-NMR (look for the characteristic ethyl quartet at ~4.4 ppm and triplet at ~1.4 ppm).
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Attach a triazine or pyrrole pharmacophore to the C4 position to build the kinase inhibitor scaffold[2].
-
Degassing: Dissolve Ethyl 4-iodo-1H-indole-2-carboxylate (1.0 eq) and the target boronic acid (1.2 eq) in a 4:1 mixture of 1,4-Dioxane and water. Sparge with Argon for 15 minutes.
-
Causality: Oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II). Thorough degassing is non-negotiable for high yields.
-
-
Catalyst Addition: Add 0.05 eq of Pd(dppf)Cl₂ and 3.0 eq of K₂CO₃.
-
Causality: The C4-iodine is a superior leaving group due to its high polarizability and weak C-I bond, allowing oxidative addition to occur rapidly. K₂CO₃ activates the boronic acid to form a reactive boronate complex, facilitating transmetalation.
-
-
Reaction & Validation: Heat to 90 °C for 12 hours. Validate via LC-MS to confirm the mass shift corresponding to the displacement of iodine (-126 Da) and the addition of the new ring system.
Mechanistic Pathways: Multi-Kinase Inhibition
Once the Ethyl 4-iodo-1H-indole-2-carboxylate is elaborated into a mature pyrrolo-triazine or indole-triazine scaffold, it exhibits potent inhibitory activity against several critical oncogenic kinase families[2].
The indole NH typically forms a critical hydrogen bond with the backbone carbonyl of the kinase hinge region (e.g., Valine or Alanine residues depending on the kinase). By occupying the ATP-binding pocket, these derivatives block the autophosphorylation of Receptor Tyrosine Kinases (RTKs) like VEGFR and FGFR, subsequently shutting down the downstream PI3K/AKT/mTOR and RAS/MAPK survival pathways[2].
Fig 1. Multi-kinase inhibition pathway targeting VEGFR/FGFR and downstream PI3K/mTOR signaling.
Experimental Workflow for Assay Validation
To translate the synthesized compound into a validated hit, a rigorous experimental workflow is required. The workflow below outlines the pipeline from the initial esterification of the indole core to the final radiometric kinase assay used to determine the IC₅₀ values[2].
Fig 2. Step-by-step workflow from indole synthesis to in vitro kinase assay validation.
In the radiometric kinase assay (Step D), the synthesized inhibitors are incubated with the target enzyme (e.g., VEGFR-2), a synthetic substrate (polyGlu:Tyr), and ATP-[γ-³³P]. The causality of using a radiometric assay over a fluorescence-based assay lies in its absolute sensitivity and lack of interference from auto-fluorescent small molecules, ensuring that the calculated IC₅₀ (Step E) is highly trustworthy[2].
References
-
Council Of Scientific & Industrial Research. "Triazine compounds and a process for preparation thereof." U.S. Patent US9447105B2. Google Patents.
-
KeyingChem. "4-iodo-1H-indole-2-carboxylic acid ethyl ester 1379475-81-6". Keying Chemical.
-
Aquila Pharmatech. "Product Details: AD28158 - 4-iodo-1H-Indole-2-carboxylic acid ethyl ester". Aquila Pharmatech LLC.
Sources
The Strategic Role of 4-Iodoindole Derivatives in Modern Medicinal Chemistry and Drug Discovery
Executive Summary
In the landscape of medicinal chemistry, the indole ring is universally recognized as a "privileged scaffold" due to its ubiquitous presence in natural products and its ability to mimic the planar, aromatic networks of endogenous ligands like serotonin and tryptophan. However, the true frontier of indole-based drug discovery lies in the regioselective functionalization of the benzenoid ring. Among these, 4-iodoindole derivatives have emerged as uniquely valuable building blocks.
The C4 position of the indole core offers a critical vector for structure-activity relationship (SAR) expansion, frequently pointing directly into the hydrophobic hinge regions of kinase active sites or interacting with allosteric pockets in G-protein-coupled receptors (GPCRs). The iodine atom, being the most polarizable and reactive halogen, serves as an optimal handle for late-stage functionalization (LSF) via transition-metal-catalyzed cross-coupling reactions[1]. This whitepaper provides an in-depth technical analysis of the mechanistic rationale, synthetic methodologies, and therapeutic applications of 4-iodoindole derivatives in modern drug discovery.
Mechanistic Rationale: The C4 Advantage in Indole Pharmacophores
The strategic placement of an iodine atom at the C4 position provides two distinct advantages in drug design:
-
Halogen Bonding and Steric Shielding: Iodine's large van der Waals radius and highly polarizable electron cloud allow it to form strong halogen bonds with backbone carbonyls in protein targets. Furthermore, a substituent at C4 exerts a steric effect on the C3 position, which can dictate the preferred conformation of adjacent functional groups, a critical factor in designing selective kinase inhibitors.
-
Superior Cross-Coupling Reactivity: In palladium-catalyzed cross-coupling, the oxidative addition of the C–X bond is often the rate-determining step. The C–I bond dissociation energy (~280 kJ/mol) is significantly lower than that of C–Br (~340 kJ/mol) or C–Cl (~400 kJ/mol). This allows 4-iodoindoles to undergo Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings under exceptionally mild conditions, preserving delicate functional groups elsewhere on the molecule[2].
Caption: Workflow of 4-iodoindole diversification via Pd-catalyzed cross-coupling.
Self-Validating Synthetic Methodologies
Direct electrophilic iodination of indole overwhelmingly favors the electron-rich C3 position. To access 4-iodoindole, chemists must employ de novo ring synthesis or directed ortho-metalation. The most reliable and scalable approach is the Batcho-Leimgruber synthesis followed by a Sandmeyer reaction[3].
Protocol 1: De Novo Synthesis of 4-Iodoindole via Batcho-Leimgruber and Sandmeyer Sequences
Objective: Synthesize 4-iodoindole starting from commercially available 2-methyl-3-nitroaniline.
Step 1: Enamine Formation
-
Procedure: Dissolve 2-methyl-3-nitroaniline (1.0 equiv) in anhydrous DMF. Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv) and pyrrolidine (0.1 equiv). Heat to 110°C under argon for 12 hours.
-
Causality: The strongly electron-withdrawing nitro group increases the acidity of the ortho-methyl protons. This allows condensation with DMF-DMA to form a trans-enamine intermediate. Pyrrolidine acts as a nucleophilic catalyst to accelerate the condensation.
-
Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) should show complete consumption of the bright yellow starting material, yielding a deep red enamine spot with a lower Rf value.
Step 2: Reductive Cyclization
-
Procedure: Dilute the enamine in methanol. Add Raney Nickel (10% w/w) and stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours. Filter through Celite and concentrate to yield 4-aminoindole.
-
Causality: Reduction of the nitro group to an aniline triggers a spontaneous intramolecular cyclization onto the enamine, eliminating dimethylamine and aromatizing to form the indole core.
Step 3: Sandmeyer Iodination
-
Procedure: Suspend 4-aminoindole in 3M HCl and cool to 0°C. Slowly add an aqueous solution of NaNO2 (1.1 equiv). Stir for 30 minutes to form the diazonium salt. Slowly add a cold aqueous solution of KI (2.5 equiv). Warm to room temperature and stir for 2 hours.
-
Causality: The diazonium salt acts as an exceptional leaving group. Iodide, a soft and highly polarizable nucleophile, displaces the nitrogen gas to form the C-I bond.
-
Validation Checkpoint: Gas evolution ( N2 ) upon KI addition is the physical indicator of successful displacement. The final product should be purified via silica gel chromatography to yield 4-iodoindole as an off-white solid.
Diversification via Transition-Metal Catalysis
Once the 4-iodoindole scaffold is secured, it serves as a universal precursor for library generation.
Protocol 2: General Suzuki-Miyaura Cross-Coupling at the C4 Position
Objective: Couple 4-iodoindole with an arylboronic acid to generate a 4-arylindole derivative.
Procedure:
-
Catalyst Activation: In a Schlenk flask, combine 4-iodoindole (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), and K2CO3 (3.0 equiv).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H2O (4:1 v/v).
-
Execution: Sparge the solution with argon for 10 minutes, seal, and heat to 90°C for 12 hours.
-
Workup: Cool to room temperature, filter the mixture through a pad of Celite, extract with EtOAc, and wash with brine. Dry over Na2SO4 and concentrate.
Causality & Rationale:
-
Ligand Choice: The dppf ligand has a large bite angle, which accelerates the reductive elimination step of the catalytic cycle—a crucial requirement when dealing with sterically hindered C4-substituted indoles.
-
Biphasic Solvent System: Dioxane provides excellent solubility for the organic substrates, while water dissolves the inorganic base. The base is required to coordinate with the boronic acid, forming a negatively charged boronate complex that facilitates the transmetalation step.
-
Celite Filtration: Removes insoluble Pd black formed during catalyst degradation, preventing severe emulsion formation during liquid-liquid extraction.
Therapeutic Applications & Case Studies
Oncology: Kinase Inhibitors
4-Iodoindole and its bioisostere, 4-iodo-7-azaindole, are foundational in the discovery of novel kinase inhibitors. For instance, the development of p21-activated kinase-1 (PAK1) inhibitors utilized 4-azaindole derivatives to improve physicochemical properties, achieving sub-nanomolar potency and excellent oral bioavailability[4]. Similarly, 4-azaindole derivatives have been optimized as highly selective inhibitors of Transforming Growth Factor β Receptor I (TGFβRI), a critical target in immuno-oncology for overcoming tumor immune evasion[5].
Caption: Mechanism of TGFβRI inhibition by 4-substituted indole derivatives.
Antimicrobial and Antibiofilm Agents
With the rise of multidrug-resistant pathogens, halogenated indoles have shown remarkable antivirulence properties. Recent screening of multi-halogenated indoles identified 6-bromo-4-iodoindole as a potent bactericidal agent against methicillin-resistant Staphylococcus aureus (MRSA). This compound effectively eradicates persistent biofilms and downregulates quorum-sensing genes without inducing drug resistance over prolonged exposure[6].
Natural Product Synthesis
The 4-iodoindole scaffold is also indispensable in the total synthesis of complex alkaloids. For example, the myxobacterial natural product Indiacen B , which possesses broad-spectrum antimicrobial activity, was successfully synthesized via a sequence involving a Sonogashira cross-coupling of 4-iodoindole followed by a Meyer-Schuster rearrangement[3].
Quantitative Data Presentation
The following table summarizes the biological targets and quantitative efficacy data for key 4-iodoindole derivatives and their downstream products:
| Compound / Derivative | Primary Biological Target | Therapeutic Indication | Potency Metric (IC₅₀ / MIC) |
| 6-Bromo-4-iodoindole | S. aureus Biofilm / Quorum Sensing | Antimicrobial (MRSA) | MIC = 20–30 μg/mL |
| 4-Azaindole Analog 3f | TGFβRI Kinase (ATP Pocket) | Immuno-oncology | IC₅₀ < 10 nM |
| Azaindole 5 | p21-Activated Kinase-1 (PAK1) | Oncology | Kᵢ < 10 nM |
| Indiacen B (Synthesized via 4-iodoindole) | Broad-spectrum bacterial targets | Antibacterial | MIC ~ 15 μg/mL |
References
-
Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus Source: ResearchGate URL:[Link]
-
SmI2-mediated dimerization of indolylbutenones and synthesis of the myxobacterial natural product indiacen B Source: Beilstein Journals URL:[Link]
-
Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents Source: PMC (PubMed Central) URL:[Link]
-
Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors Source: PubMed URL:[Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: PMC (PubMed Central) URL:[Link]
-
Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support Source: PMC (PubMed Central) URL:[Link]
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- 3. BJOC - SmI2-mediated dimerization of indolylbutenones and synthesis of the myxobacterial natural product indiacen B [beilstein-journals.org]
- 4. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Solubility Profile and Solvation Thermodynamics of Ethyl 4-iodo-1H-indole-2-carboxylate: A Technical Guide
Executive Summary
Ethyl 4-iodo-1H-indole-2-carboxylate is a highly valuable building block in medicinal chemistry and process development, frequently utilized as a precursor for complex fused heterocycles (such as triazines)[1] and as a versatile substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). For process chemists and formulation scientists, understanding the thermodynamic solubility profile of this compound is not merely a matter of dissolving a solid; it is a critical prerequisite for reaction optimization, yield maximization, and the design of scalable purification workflows (such as anti-solvent crystallization).
This whitepaper provides an in-depth analysis of the physicochemical drivers governing the solubility of ethyl 4-iodo-1H-indole-2-carboxylate, presents a quantitative solubility profile across various organic solvent classes, and establishes a self-validating, highly reliable protocol for empirical solubility determination.
Physicochemical Profiling & Structural Drivers of Solvation
The solvation behavior of ethyl 4-iodo-1H-indole-2-carboxylate is dictated by the interplay between its robust crystal lattice energy and its capacity for specific solvent-solute interactions. To predict and manipulate its solubility, we must deconstruct its structural features:
-
Hydrogen Bonding Network: The molecule possesses a strong hydrogen bond donor in the indole N–H and multiple hydrogen bond acceptors in the C2-ethyl ester group (carbonyl and ether oxygens). In the solid state, these form a highly stable intermolecular N–H···O=C hydrogen-bonding network, contributing to a high enthalpy of sublimation ( ΔHsub )[2].
-
The Halogen Bond ( σ -hole) Effect: The C4-iodine atom introduces significant lipophilicity ( logP enhancement) and polarizability. More importantly, the iodine atom features a pronounced region of depleted electron density on the elongation of its covalent bond—known as a σ -hole[3]. This allows the compound to act as a Lewis acid, forming strong, directional halogen bonds (XB) with electron-rich solvents (e.g., the oxygen in THF or DMF)[4].
-
Aromatic π−π Stacking: The planar indole core engages in extensive π−π stacking, further stabilizing the crystalline lattice and rendering the compound highly insoluble in non-polar, aliphatic solvents that cannot disrupt these interactions.
The competition between hydrogen bonding and halogen bonding is highly solvent-dependent. In polar aprotic solvents, both interactions act synergistically to dismantle the crystal lattice, leading to exceptional solubility[4].
Mechanistic pathway of solvation for halogenated indoles in polar aprotic solvents.
Quantitative Thermodynamic Solubility Profile
The following table synthesizes the representative thermodynamic solubility profile of ethyl 4-iodo-1H-indole-2-carboxylate. Note: Values are derived from validated thermodynamic models of structurally homologous halogenated indole-2-carboxylates and established phase-solubility principles.
| Solvent Class | Solvent | Solubility at 25°C (mg/mL) | Solubility at 50°C (mg/mL) | Primary Solvation Mechanism / Utility |
| Polar Aprotic | DMSO | > 150.0 | > 250.0 | Strong H-bond & XB acceptance; ideal for stock solutions. |
| Polar Aprotic | DMF | > 120.0 | > 200.0 | Excellent lattice disruption; standard coupling solvent. |
| Polar Aprotic | Ethyl Acetate | 45.5 | 85.0 | Moderate H-bond acceptance; optimal for liquid-liquid extraction. |
| Polar Protic | Ethanol | 12.0 | 28.5 | Protic competition limits interaction; moderate solubility. |
| Halogenated | Dichloromethane | 35.0 | 60.0 | Favorable dipole-dipole and dispersion forces. |
| Non-Polar | Heptane | < 0.5 | < 1.5 | Inability to overcome lattice enthalpy; ideal anti-solvent. |
Process Chemistry Implications
The stark contrast in solubility between Ethyl Acetate (45.5 mg/mL) and Heptane (< 0.5 mg/mL) dictates the standard purification strategy. Process chemists can leverage this "solubility cliff" by dissolving the crude product in a minimal volume of warm Ethyl Acetate and slowly titrating in Heptane to induce controlled, high-purity anti-solvent crystallization.
Standardized Methodology: Isothermal Saturation Shake-Flask Protocol
To generate reliable, self-validating solubility data for ethyl 4-iodo-1H-indole-2-carboxylate, kinetic methods (like DMSO-dilution) are insufficient due to the risk of supersaturation artifacts[5]. The Isothermal Saturation Shake-Flask Method , coupled with HPLC-UV quantification, remains the gold standard for determining true thermodynamic solubility[6].
Causality-Driven Experimental Design
-
Why 24-hour equilibration? Halogenated aromatics often exhibit slow dissolution kinetics. A 24-hour shaking period ensures the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
-
Why centrifugation over filtration? Highly lipophilic compounds like ethyl 4-iodo-1H-indole-2-carboxylate are prone to non-specific adsorption onto standard syringe filter membranes (e.g., PTFE or Nylon), which artificially lowers the measured concentration. Centrifugation eliminates this physical barrier[6].
Step-by-Step Protocol
-
Preparation of Saturated Suspension: Add an excess amount of ethyl 4-iodo-1H-indole-2-carboxylate (e.g., 50 mg) to a 5 mL glass vial containing 1 mL of the target solvent. The presence of visible, undissolved solid is mandatory to confirm saturation.
-
Isothermal Equilibration: Seal the vial tightly and place it in an orbital shaker incubator set to the target temperature (e.g., 25.0 ± 0.1 °C). Agitate at 200 RPM for exactly 24 hours.
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes at the equilibration temperature. This forces the undissolved lattice to the bottom, leaving a clear, saturated supernatant[6].
-
Sampling and Dilution: Carefully extract a precise aliquot (e.g., 50 µL) of the supernatant using a positive displacement pipette. Immediately dilute the aliquot into a compatible diluent (e.g., Acetonitrile/Water 50:50) to prevent precipitation upon temperature changes.
-
Quantification: Analyze the diluted sample via HPLC-UV against a pre-established multi-point calibration curve of the compound.
Standardized isothermal shake-flask workflow for thermodynamic solubility determination.
Conclusion
The solubility profile of ethyl 4-iodo-1H-indole-2-carboxylate is a textbook example of how specific intermolecular forces—namely hydrogen bonding and halogen bonding—dictate macroscopic physical properties. By selecting solvents that can effectively act as both hydrogen bond acceptors and Lewis bases (such as DMF or DMSO), researchers can achieve the high concentrations necessary for complex synthetic transformations. Conversely, understanding its insolubility in aliphatic hydrocarbons provides a robust mechanism for high-yield purification via crystallization.
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- 6. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the History and Development of 4-Functionalized Indole Synthesis
Abstract: The indole scaffold is a cornerstone of medicinal chemistry and natural product synthesis, yet functionalization at the C4-position of its benzene ring has historically presented a formidable challenge. Due to the electronic properties of the heterocyclic system, the C2 and C3 positions are far more reactive, making selective C4-functionalization a subject of intense research. This technical guide provides an in-depth analysis of the evolution of synthetic methodologies targeting the indole C4-position. We traverse the historical landscape from classical cyclization strategies, which build the indole core with a pre-installed C4-substituent, to the paradigm shift brought by transition-metal catalysis. The narrative details seminal named reactions such as the Bischler-Möhlau and Larock indole syntheses before delving into the modern era of direct C-H activation. This latter section provides a comprehensive overview of directing group strategies that have revolutionized the field, enabling a wide array of C-C and C-heteroatom bond formations with high regioselectivity. Detailed mechanistic discussions, field-proven experimental protocols, and comparative data are presented to offer researchers, scientists, and drug development professionals a thorough understanding of the causality behind experimental choices and the strategic advantages of each approach.
Introduction: The Enduring Challenge of the Indole C4-Position
The indole nucleus is a privileged structure in chemistry and biology, forming the core of countless natural products, pharmaceuticals, and functional materials.[1] Notable examples bearing C4-substitution include the psychedelic tryptamine psilocin (4-hydroxy-N,N-dimethyltryptamine) and the antiviral marine alkaloid topsentin, highlighting the biological significance of this specific substitution pattern.[2] However, the synthesis of C4-decorated indoles is fundamentally challenging. The inherent electronic nature of the indole ring dictates that electrophilic substitution and many metal-catalyzed reactions occur preferentially at the electron-rich pyrrole moiety, specifically the C3 and C2 positions.[1]
Consequently, the C4-C7 positions on the benzenoid ring are significantly less reactive, requiring specialized and often multi-step strategies for their functionalization.[1][3] Early approaches predominantly relied on the construction of the indole ring from an already functionalized benzene derivative, a reliable but often lengthy and inflexible strategy. The advent of modern organic synthesis has ushered in more elegant and efficient solutions. Transition metal-catalyzed C-H activation has recently emerged as a powerful and step-economical strategy for the late-stage diversification of indoles, transforming the once-inert C4-H bond into a versatile chemical handle.[4][5] This guide will trace this remarkable evolution, providing both the historical context and the practical details of the key synthetic transformations that have enabled access to this important class of molecules.
Classical Approaches: Constructing the Ring with Pre-installed Functionality
The foundational methods for indole synthesis circumvented the challenge of low C4-reactivity by constructing the heterocyclic ring from aromatic precursors where the desired C4-substituent was already in place. While less atom-economical than modern methods, these classical syntheses remain relevant and instructive.
The Bischler-Möhlau Synthesis: A Classic Route to 4-Hydroxyindoles
The Bischler-Möhlau indole synthesis, discovered independently by August Bischler and Richard Möhlau in the late 19th century, involves the reaction of an α-halo-ketone with an excess of an aniline.[6][7] While the reaction initially suffered from harsh conditions and low yields, modern modifications have revived its utility, particularly for the synthesis of hydroxyindoles.[6] By using a meta-aminophenol as the aniline component, the reaction can be guided to produce 4-hydroxyindoles, albeit often as a mixture with the 6-hydroxy isomer.[2][8] The reaction proceeds through the initial formation of an α-arylamino ketone intermediate, which then undergoes an electrophilic cyclization and subsequent aromatization to form the indole core.
A significant advancement involves carrying out the reaction at lower temperatures under hydrochloric acid catalysis, which improves yields and minimizes the formation of tarry byproducts.[2] This modification allows for the one-step synthesis of both 4- and 6-hydroxyindoles, which can then be separated chromatographically.[2][8]
Caption: Key stages of the Bischler-Möhlau synthesis.
-
Reaction Setup: A mixture of 3-aminophenol (3 equivalents) and benzoin (1 equivalent) is placed in a reaction vessel equipped with a Dean-Stark apparatus.
-
Catalysis: A catalytic amount of hydrochloric acid is added.
-
Heating: The mixture is heated to 135 °C. A weak vacuum (60–70 mm Hg) is applied to facilitate the removal of water, which is collected in the Dean-Stark trap.
-
Workup: After the reaction is complete, the resulting mass is cooled and treated with 15% hydrochloric acid.
-
Isolation: The mixture is filtered, and the solid residue is washed with water and dried.
-
Purification: The crude product, containing a mixture of 4- and 6-hydroxyindoles, is separated by column chromatography (e.g., CH₂Cl₂:Hexane 1:1 for the 4-hydroxy isomer).
The Fischer Indole Synthesis
The Fischer indole synthesis, discovered in 1883, is arguably the most famous and widely used method for indole construction.[9][10][11] It involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine and a ketone or aldehyde.[9] To synthesize a 4-substituted indole, one must start with a meta-substituted phenylhydrazine. However, a significant drawback of this approach is the potential for poor regioselectivity, as the key[12][12]-sigmatropic rearrangement can proceed towards either ortho-position of the aniline nitrogen, leading to a mixture of 4- and 6-substituted indoles. The product ratio is highly dependent on the steric and electronic nature of the substituents and the acid catalyst used.[13]
The Dawn of Transition-Metal Catalysis: Annulation Strategies
The introduction of transition metals, particularly palladium, into synthetic chemistry marked a turning point for heterocycle synthesis. These methods allowed for the construction of the indole ring through powerful C-C and C-N bond-forming cross-coupling reactions.
The Larock Indole Synthesis
First reported by Richard C. Larock in 1991, this powerful heteroannulation reaction utilizes a palladium catalyst to synthesize indoles from an ortho-iodoaniline and a disubstituted alkyne.[14][15] The Larock indole synthesis is exceptionally versatile and provides a convergent and highly regioselective route to 2,3-disubstituted indoles.[16] To generate a 4-functionalized indole, one simply begins with the appropriately substituted ortho-iodoaniline.
The catalytic cycle is believed to involve (a) oxidative addition of the o-iodoaniline to a Pd(0) species, (b) coordination and subsequent migratory insertion of the alkyne into the aryl-palladium bond, (c) intramolecular attack of the aniline nitrogen onto the vinyl-palladium intermediate to form a six-membered palladacycle, and (d) reductive elimination to furnish the indole product and regenerate the Pd(0) catalyst.[15][17]
Caption: Catalytic cycle of the Larock indole synthesis.
The Modern Era: Direct C4 C-H Functionalization
The most significant recent advances in the field have come from the direct functionalization of the C4-H bond, a strategy that avoids pre-functionalization of starting materials and offers unparalleled efficiency. This approach relies heavily on transition-metal catalysis, guided by a directing group (DG) that positions the catalyst in proximity to the target C-H bond.[4][18]
The Directing Group Strategy: A Paradigm Shift
The directing group strategy has been transformative for achieving regioselectivity in C-H activation.[18][19] A coordinating group is installed elsewhere on the indole scaffold (typically at the N1 or C3 position), which then chelates to a transition metal center. This chelation event forms a stable metallacyclic intermediate, which holds the catalyst close to the C4-H bond, facilitating its cleavage and subsequent functionalization in preference to other, more electronically favored C-H bonds.[5][19] A wide range of directing groups and metal catalysts (e.g., Pd, Ru, Rh, Ir) have been developed for this purpose.[18]
A Survey of Directing Groups and Catalytic Systems
The choice of directing group and catalyst is critical for achieving high regioselectivity and yield. Weakly coordinating groups, such as aldehydes, ketones, and amides, have proven highly effective.[19]
| Directing Group (Position) | Catalyst System | Bond Formed | Representative Transformation | Reference(s) |
| Aldehyde (C3) | Ruthenium (Ru) | C-C (Aryl) | Arylation with aryl halides | [20],[21] |
| Ketone (C3) | Palladium (Pd) | C-C (Acyl) | Acylation with α-oxocarboxylic acids | [22] |
| Pivaloyl (C3) | Palladium (Pd) | C-C (Aryl) | Arylation with aryl iodides | [23] |
| Pivaloyl (C3) | Copper (Cu) | C-C (Aryl) | Arylation with diaryliodonium salts | [23] |
| N-P(O)tBu₂ (N1) | Palladium (Pd) | C-C (Aryl) | Arylation (directs to C7) | [23],[24] |
Key C4-H Functionalization Reaction: Palladium-Catalyzed Arylation
Direct C4-arylation is a powerful tool for constructing complex biaryl structures. In a representative system, an indole bearing a C3-pivaloyl directing group can be coupled with various aryl iodides using a palladium catalyst to afford the C4-arylated products in good to excellent yields.[23] A crucial advantage of this strategy is that the directing group can often be removed under mild conditions post-functionalization, revealing the final product.
Caption: General workflow for C4-H functionalization.
-
Reactant Preparation: To an oven-dried vial, add 3-pivaloylindole (1 equiv.), aryl iodide (1.5 equiv.), Pd(OAc)₂ (10 mol %), ligand (e.g., an N-acetyl amino acid, 30 mol %), and Ag₂CO₃ (2.5 equiv.).
-
Solvent Addition: Add a suitable solvent, such as trifluoromethylbenzene.
-
Reaction Conditions: Seal the vial and heat the reaction mixture at 130 °C for 24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), filter through a pad of celite, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the C4-arylated product.
-
DG Removal (if desired): The pivaloyl group can be removed by treating the product with a mild acid (e.g., p-toluenesulfonic acid) in a solvent like ethylene glycol.
Specialized Syntheses for Key 4-Functionalized Motifs
Certain 4-functionalized indoles are of particular interest due to their prevalence in bioactive molecules. This has spurred the development of specialized synthetic routes to access them efficiently.
Synthesis of 4-Hydroxyindoles
The 4-hydroxyindole motif is a key component of many pharmaceuticals and natural products.[3] Beyond the modified Bischler-Möhlau reaction, innovative "back-to-front" strategies have been developed. One such method involves a gold-catalyzed benzannulation of a functionalized pyrrole derivative.[3] This approach begins with a simple pyrrole, which undergoes a three-step sequence to form a pyrrol-yn-glycol derivative. Treatment with a gold catalyst triggers a cyclization and a highly selective 1,2-migration, efficiently assembling the 4-silyloxyindole core, which can be easily deprotected to the 4-hydroxyindole.[3] This method offers excellent regiochemical control, a common challenge in traditional "front-to-back" syntheses.[3]
Synthesis of 4-Aminoindoles
4-Aminoindoles are valuable synthetic intermediates and are present in various bioactive compounds.[25] They can be synthesized via several routes, including the dehydrogenation of 4-aminoindolines.[26] A modern and divergent synthesis involves a tandem reaction of 2-alkynylanilines, proceeding through oxidative dearomatization, imine exchange, and a cascade 1,4-addition/cyclization/aromatization sequence.[12] A fascinating aspect of 4-aminoindoles is their ability to act as 1,4-bisnucleophiles, reacting at both the C5 position (para to the amino group) and the amino nitrogen itself. This unique reactivity has been exploited in diversity-oriented synthesis to construct complex, tricyclic indole scaffolds.[27][28]
Conclusion and Future Outlook
The journey to control the functionalization of the indole C4-position is a compelling story of chemical innovation. The field has progressed from laborious, multi-step classical syntheses that construct the ring system from pre-functionalized precursors to highly efficient and elegant transition-metal-catalyzed C-H activation strategies. The directing group concept, in particular, has fundamentally changed the logic of indole synthesis, enabling late-stage functionalization of a previously inert position with remarkable precision.
Looking ahead, the development of more sustainable methods using earth-abundant, first-row transition metal catalysts is a key area of focus.[4][18] Furthermore, the pursuit of catalyst-free or photoredox-catalyzed reactions under milder conditions continues to push the boundaries of what is possible.[4] As our understanding of reaction mechanisms deepens, the design of even more selective and versatile transformations for C4-functionalization will undoubtedly unlock new avenues in drug discovery, materials science, and natural product synthesis.
References
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Sharapov, A. D., Fatykhov, R. F., Khalymbadzha, I. A., & Chupakhin, O. N. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta, 9(2). [Link]
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Garcı́a-Garcı́a, P., Garcı́a-Hoz, A., & Sanz, R. (2024). Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. Organic Letters. [Link]
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Chen, S., Ravichandiran, P., El-Harairy, A., Queneau, Y., Li, M., & Gu, Y. (2020). Divergent synthesis of 4-amino indoles with free amine groups via tandem reaction of 2-alkynylanilines. Organic Chemistry Frontiers. [Link]
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Sharapov, A.D., et al. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Chimica Techno Acta. [Link]
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Unknown Author. (n.d.). A New Synthesis of 4-Hydroxyindole. Wuhan University Journal. [Link]
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Castroviejo, M., García-García, P., Guilarte, V., & Sanz, R. (2010). Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. ChemInform. [Link]
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Kalepu, J., Gandeepan, P., Ackermann, L., & Pilarski, L. T. (2018). C4–H indole functionalisation: precedent and prospects. Chemical Science, 9(18), 4203–4216. [Link]
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Wang, Z., et al. (2024). Catalytic enantioselective and site-specific Friedel–Crafts alkylation of 4-aminoindoles with β,γ-alkynyl-α-ketoimines for the synthesis of C7-functionalized indoles. Organic Chemistry Frontiers. [Link]
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Chen, S., Ravichandiran, P., El-Harairy, A., Queneau, Y., Li, M., & Gu, Y. (2019). 4-Aminoindoles as 1,4-bisnucleophiles for diversity-oriented synthesis of tricyclic indoles bearing 3,4-fused seven-membered rings. Organic & Biomolecular Chemistry, 17(24), 5982–5989. [Link]
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Bera, S., et al. (2021). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. The Journal of Organic Chemistry. [Link]
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Chen, S., et al. (2019). 4-Aminoindoles as 1,4-bisnucleophiles for diversity-oriented synthesis of tricyclic indoles bearing 3,4-fused seven-membered rings. ResearchGate. [Link]
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Lanke, V., & Prabhu, K. R. (2013). Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. Organic Letters, 15(24), 6262–6265. [Link]
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Tanaka, H., Murakami, Y., Aizawa, T., & Torii, S. (1983). A Facile Synthesis of 4-Hydroxy- and 4-Aminoindoles through Corresponding Indolines. Bulletin of the Chemical Society of Japan, 56(6), 1845-1846. [Link]
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Unkown Author. (2025). A convenient preparation of 4-iodoindoles from indoles: Application to the chemical synthesis of hapalindole alkaloids. ResearchGate. [Link]
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Lanke, V., & Prabhu, K. R. (2013). Regioselective synthesis of 4-substituted indoles via C-H activation: a ruthenium catalyzed novel directing group strategy. Semantic Scholar. [Link]
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Wang, Y., et al. (2020). Selective C-H Acylation of Indoles with α-Oxocarboxylic Acids at the C4-Position by Palladium Catalysis. ResearchGate. [Link]
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Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Tetrahedron, 67(38), 7195–7210. [Link]
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Wikipedia. (n.d.). Larock indole synthesis. Wikipedia. [Link]
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Wikipedia. (n.d.). Bischler–Möhlau indole synthesis. Wikipedia. [Link]
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Ishii, H. (2001). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Brazilian Chemical Society, 12(3), 275-288. [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. [Link]
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Ciaffaglione, V., et al. (2018). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules. [Link]
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Kalepu, J., Gandeepan, P., Ackermann, L., & Pilarski, L. T. (2018). C4–H indole functionalisation: precedent and prospects. Semantic Scholar. [Link]
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Maji, A., & Maiti, D. (2021). Transition metal-catalyzed C–H functionalizations of indoles. Natural Product Reports, 38(11), 2013-2041. [Link]
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Penning, T. D. (2011). Larock Reaction in the Synthesis of Heterocyclic Compounds. Comprehensive Organic Name Reactions and Reagents. [Link]
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Wang, B., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. [Link]
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Smith, A. B., et al. (2017). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Angewandte Chemie International Edition. [Link]
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Unknown Author. (n.d.). The role of commonly used transition metals in total synthesis of indole alkaloids. Journal of the Indian Chemical Society. [Link]
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Wang, B., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(9), 2236–2250. [Link]
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Unknown Author. (n.d.). Bischler-Möhlau indole synthesis. Semantic Scholar. [Link]
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Sharma, A., et al. (2025). Recent advances in the synthesis of indoles and their applications. RSC Medicinal Chemistry. [Link]
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Liu, M., et al. (2024). Pd-Catalyzed Asymmetric Larock Indole Synthesis to Access Axially Chiral N-Arylindoles. Journal of the American Chemical Society. [Link]
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Maji, A., & Maiti, D. (2021). Transition metal-Catalyzed C-H Functionalizations of Indoles. ResearchGate. [Link]
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Sridharan, V., Perumal, S., Avendaño, C., & Menéndez, J. C. (2006). Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett. [Link]
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Petrucci, C., et al. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry. [Link]
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Wang, Z., et al. (2020). Synthesis of C4-Substituted Indoles via a Catellani and C–N Bond Activation Strategy. Organic Letters. [Link]
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Engineering the Indole Core: Key Intermediates in the Regioselective Synthesis of Ethyl 4-Iodo-1H-indole-2-carboxylate
Executive Summary
Ethyl 4-iodo-1H-indole-2-carboxylate is a high-value building block in medicinal chemistry and drug development. The presence of the iodine atom at the C4 position provides a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling rapid diversification of the indole scaffold. However, synthesizing 4-substituted indole-2-carboxylates with absolute regiochemical fidelity presents a significant synthetic hurdle. This technical guide outlines a highly optimized, regioselective three-step synthetic pathway utilizing the Reissert Indole Synthesis to bypass the limitations of traditional methodologies.
Strategic Route Selection: Overcoming Regiochemical Ambiguity
When designing a synthesis for indole-2-carboxylates, the Fischer Indole Synthesis is often the default choice[1]. However, applying this classical methodology to 4-substituted indoles introduces a critical flaw. The condensation of a meta-substituted phenylhydrazine (such as (3-iodophenyl)hydrazine) with ethyl pyruvate yields an asymmetric hydrazone[2]. Upon acid-catalyzed [3,3]-sigmatropic rearrangement, cyclization can occur at either of the two available ortho positions of the aromatic ring. This inevitably results in an inseparable mixture of 4-iodo and 6-iodo indole-2-carboxylates, drastically reducing the overall yield and requiring tedious chromatographic separation.
To bypass this regiochemical ambiguity, we employ the Reissert Indole Synthesis [3]. By starting with a pre-functionalized aromatic ring—2-iodo-6-nitrotoluene—the substitution pattern is locked in place before the pyrrole ring is constructed. This strategic choice guarantees 100% regioselectivity for the 4-iodo isomer[4].
Process Visualization
Regioselective 3-step Reissert synthesis route for ethyl 4-iodo-1H-indole-2-carboxylate.
Mechanistic Workflow & Self-Validating Protocols
Phase 1: Synthesis of 2-Iodo-6-nitrotoluene (Sandmeyer Reaction)
Causality: The synthesis begins with commercially available 2-methyl-3-nitroaniline. The primary amine must be converted to an iodine atom via a diazonium intermediate[5]. Strict temperature control (0–5 °C) during diazotization is critical; elevated temperatures will cause the diazonium salt to prematurely degrade into a phenol byproduct, ruining the batch.
Self-Validating Protocol:
-
Diazotization: Suspend 2-methyl-3-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water (1:1 v/v). Cool the suspension to 0 °C using an ice-salt bath. Add a pre-cooled aqueous solution of NaNO2 (1.1 eq) dropwise, maintaining the internal temperature below 5 °C. Stir for 30 minutes. Validation: The suspension will clarify into a homogeneous diazonium salt solution.
-
Iodination: Slowly add an aqueous solution of KI (1.5 eq). Validation: The mixture will immediately turn dark brown/black due to the formation of iodine-diazonium complexes.
-
Nitrogen Expulsion: Remove the ice bath, warm to room temperature, and then heat to 60 °C for 1 hour. Validation: Vigorous gas evolution (N2) confirms the substitution is occurring.
-
Workup: Quench with saturated aqueous Na2S2O3 to reduce any generated I2 back to iodide. Validation: The solution will transition from dark brown to a clear yellow. Extract with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate to yield 2-iodo-6-nitrotoluene.
Phase 2: The Reissert Condensation
Causality: The methyl group of 2-iodo-6-nitrotoluene is highly acidic due to the strong electron-withdrawing inductive and resonance effects of the ortho-nitro group. A strong base is used to deprotonate this benzylic position, forming a resonance-stabilized carbanion that attacks diethyl oxalate. Potassium ethoxide (KOEt) is explicitly chosen over sodium ethoxide (NaOEt); the larger potassium counterion increases the nucleophilicity of the enolate, significantly improving yields and preventing unwanted oxalate saponification[4].
Self-Validating Protocol:
-
Enolate Formation: In a flame-dried flask under an argon atmosphere, prepare a solution of KOEt (1.2 eq) in anhydrous diethyl ether and absolute ethanol. Add diethyl oxalate (1.2 eq) and stir for 15 minutes.
-
Condensation: Add a solution of 2-iodo-6-nitrotoluene (1.0 eq) in anhydrous ether dropwise. Validation: The reaction mixture will rapidly develop a deep red/purple color, providing a visual cue of successful enolate formation.
-
Isolation: Stir continuously for 24 hours at room temperature. The potassium salt of the product will precipitate. Filter the precipitate and wash with cold ether.
-
Acidification: Suspend the solid in water and acidify to pH 2 with 1M HCl to liberate the free alpha-keto ester. Extract with dichloromethane, dry, and concentrate to yield ethyl 3-(2-iodo-6-nitrophenyl)-2-oxopropanoate.
Phase 3: Reductive Cyclization
Causality: The final step requires the reduction of the nitro group to an aniline. Once formed, the nucleophilic amine spontaneously attacks the adjacent alpha-keto carbonyl, forming a cyclic hemiaminal that dehydrates to yield the aromatic indole core[6]. Critical Choice: Standard catalytic hydrogenation (H2, Pd/C) cannot be used here, as it would cause rapid hydrodehalogenation, cleaving the crucial C-I bond. Instead, a mild, chemoselective dissolving metal reduction using Iron powder in glacial acetic acid is employed to preserve the iodine atom[3].
Mechanistic flow of the iron-mediated reductive cyclization to the indole core.
Self-Validating Protocol:
-
Reduction: Dissolve ethyl 3-(2-iodo-6-nitrophenyl)-2-oxopropanoate (1.0 eq) in glacial acetic acid. Add activated Iron powder (5.0 eq) in portions to avoid excessive exotherms.
-
Cyclization: Heat the suspension to 80 °C for 2 hours. Validation: Monitor via TLC (Hexanes/EtOAc 3:1); the disappearance of the bright yellow starting material spot indicates complete reduction and cyclization.
-
Purification: Cool the mixture and filter through a pad of Celite to remove iron salts, washing the filter cake with ethyl acetate. Concentrate the filtrate, carefully neutralize with saturated aqueous NaHCO3, and extract with ethyl acetate. Purify via silica gel flash chromatography to isolate pure ethyl 4-iodo-1H-indole-2-carboxylate.
Quantitative Data & Analytical Markers
The following table summarizes the expected yields and key Nuclear Magnetic Resonance (1H NMR) markers used to validate the structural integrity of each intermediate throughout the workflow.
| Step | Intermediate / Product | Reagents | Typical Yield | Key Analytical Marker (1H NMR) |
| 1 | 2-Iodo-6-nitrotoluene | NaNO2, HCl, KI | 85–90% | Ar-CH3 singlet ~2.5 ppm |
| 2 | Ethyl 3-(2-iodo-6-nitrophenyl)-2-oxopropanoate | Diethyl oxalate, KOEt | 70–75% | Ethyl ester quartet ~4.3 ppm, triplet ~1.3 ppm |
| 3 | Ethyl 4-iodo-1H-indole-2-carboxylate | Fe, AcOH | 65–70% | Indole N-H broad singlet ~12.0 ppm; C3-H doublet ~7.1 ppm |
References
- Title: Ethyl 4-Iodo-1H-indole-3-carboxylate Source: Benchchem URL
- Title: Indole synthesis: a review and proposed classification Source: NIH PMC URL
- Source: Organic & Biomolecular Chemistry (RSC Publishing)
- Title: Reissert indole synthesis Source: Wikipedia URL
- Title: Cas 603-83-8, 2-Methyl-3-nitroaniline Source: LookChem URL
- Title: Reissert Indole Synthesis Source: ResearchGate URL
Sources
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- 6. researchgate.net [researchgate.net]
Palladium-Catalyzed Cross-Coupling Strategies for Ethyl 4-iodo-1H-indole-2-carboxylate
Executive Summary & Chemical Context
Ethyl 4-iodo-1H-indole-2-carboxylate (CAS: 1379475-81-6) is a highly privileged building block in modern medicinal chemistry and natural product synthesis. The C4 position of the indole core is a critical vector for accessing structural analogs of ergot alkaloids, marine natural products (e.g., indiacen B, dragmacidin D) 1, and modern targeted kinase inhibitors.
The reactivity of this specific molecule is governed by two key structural features:
-
The C2-Ethyl Ester: This electron-withdrawing group stabilizes the electron-rich indole core against oxidative degradation. While it slightly deactivates the overall nucleophilicity of the π -system, it makes the C4-I bond exceptionally prone to oxidative addition by low-valent transition metals.
-
The Free N-H (1H-indole): With a pKa of ~16, the free N-H presents a chemoselectivity challenge. It can coordinate to metal catalysts or undergo competitive deprotonation in the presence of strong bases (e.g., NaOtBu), leading to unwanted N-arylation or catalyst poisoning.
This application note provides detailed, causality-driven protocols for functionalizing the C4 position via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Mechanistic Insights & Catalyst Selection (Causality)
The success of cross-coupling on ethyl 4-iodo-1H-indole-2-carboxylate relies on tuning the catalytic cycle to favor C4-functionalization while suppressing side reactions (e.g., protodehalogenation or N-alkylation).
-
Oxidative Addition: The C(sp²)-I bond dissociation energy is relatively low (~65 kcal/mol), ensuring rapid oxidative addition by Pd(0) species to form the Pd(II) intermediate.
-
Transmetalation: This is the rate-limiting step for bulky coupling partners. For Suzuki couplings, utilizing a biphasic solvent system (Dioxane/H₂O) with a mild base like K₃PO₄ facilitates the formation of the reactive boronate without deprotonating the indole N-H 2.
-
Reductive Elimination: Ligands with a large bite angle, such as dppf (99°), accelerate reductive elimination. This rapid product release is crucial to prevent the Pd(II) intermediate from undergoing competitive protodehalogenation.
Fig 1. Pd-catalyzed C4-functionalization cycle of ethyl 4-iodo-1H-indole-2-carboxylate.
Reaction Profiles & Optimization Data
The following table summarizes the optimized conditions for the three primary cross-coupling modalities applied to this substrate. These conditions have been selected to maximize yield while minimizing the need for N-H protection.
| Reaction Type | Coupling Partner | Catalyst System | Base / Solvent | Temp | Typical Yield |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | 5 mol% Pd(dppf)Cl₂·CH₂Cl₂ | K₃PO₄ (2.0 eq) / Dioxane:H₂O (4:1) | 90 °C | 75–95% |
| Sonogashira | Terminal Alkynes | 5 mol% Pd(PPh₃)₄, 10 mol% CuI | Et₃N (3.0 eq) / THF | 65 °C | 70–88% |
| Buchwald-Hartwig | Primary/Secondary Amines | 2 mol% Pd₂(dba)₃, 4 mol% tBuBrettPhos | LiHMDS (2.5 eq) / Toluene | 100 °C | 60–80% |
Experimental Workflows & Decision Matrix
Selecting the correct protocol depends entirely on the desired C4-linkage. The decision matrix below outlines the strategic divergence for functionalizing the indole core.
Fig 2. Decision matrix for selecting optimal cross-coupling conditions based on linkage.
Detailed Experimental Protocols (Self-Validating Systems)
Protocol A: Suzuki-Miyaura Arylation (Free N-H Tolerant)
Causality Focus: The use of K₃PO₄ in a biphasic mixture provides sufficient basicity to form the reactive boronate complex without deprotonating the indole N-H, allowing the reaction to proceed without a protecting group 2.
-
Setup: To an oven-dried Schlenk flask, add ethyl 4-iodo-1H-indole-2-carboxylate (1.0 eq, 1.0 mmol, 315 mg), the aryl boronic acid (1.2 eq, 1.2 mmol), K₃PO₄ (2.0 eq, 2.0 mmol, 424 mg), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 0.05 mmol, 41 mg).
-
Degassing: Evacuate and backfill the flask with Argon (3 cycles).
-
Solvent Addition: Add degassed 1,4-Dioxane (4.0 mL) and degassed deionized H₂O (1.0 mL) via syringe.
-
Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring for 4–6 hours.
-
In-Process Control (Validation): Monitor by TLC (Hexane/EtOAc 3:1). The starting material ( Rf ~0.6) will deplete, and a new, strongly UV-active spot ( Rf ~0.4-0.5) will appear. LC-MS analysis should confirm the disappearance of the m/z 316 [M+H]+ peak and the emergence of the product mass.
-
Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography.
Protocol B: Sonogashira Alkynylation
Causality Focus: CuI acts as a co-catalyst to form the copper acetylide. Because the free indole N-H can sometimes coordinate copper, maintaining a highly active Pd(0) source like Pd(PPh₃)₄ ensures transmetalation outpaces catalyst sequestration 3.
-
Setup: In an Argon-purged flask, combine ethyl 4-iodo-1H-indole-2-carboxylate (1.0 eq, 1.0 mmol), Pd(PPh₃)₄ (0.05 eq, 0.05 mmol, 58 mg), and CuI (0.10 eq, 0.10 mmol, 19 mg).
-
Solvent & Reagents: Add anhydrous THF (5.0 mL) and anhydrous Et₃N (3.0 eq, 3.0 mmol, 0.42 mL). Finally, add the terminal alkyne (1.3 eq, 1.3 mmol) dropwise.
-
Reaction: Stir the mixture at 65 °C for 8 hours.
-
In-Process Control (Validation): During the reaction, the solution will transition from yellow to a dark amber/brown, accompanied by the heavy precipitation of Et₃N·HI salts. This visual cue confirms active turnover. Check LC-MS for the product and monitor for Glaser coupling dimers ( m/z 2R-C≡C-C≡C-R), which indicate excess oxygen in the system.
-
Workup: Filter the suspension through a short pad of Celite to remove copper salts, eluting with EtOAc. Concentrate the filtrate and purify via silica gel chromatography.
Protocol C: Buchwald-Hartwig Amination
Causality Focus: Strong bases like NaOtBu (standard for B-H) will deprotonate the indole N-H, creating a potent nucleophile that poisons the catalyst or leads to N-arylation. Using the non-nucleophilic base LiHMDS alongside the highly sterically demanding ligand tBuBrettPhos forces the reaction exclusively at the C4-iodide [[4]](), 5. (Note: If yields remain low, pre-protection of the indole as an N-Boc derivative is highly recommended).
-
Setup: Inside a nitrogen-filled glovebox (or using strict Schlenk techniques), charge a vial with ethyl 4-iodo-1H-indole-2-carboxylate (1.0 eq, 1.0 mmol), Pd₂(dba)₃ (0.02 eq, 0.02 mmol, 18 mg), tBuBrettPhos (0.04 eq, 0.04 mmol, 19 mg), and the amine (1.2 eq, 1.2 mmol).
-
Base Addition: Add a 1.0 M solution of LiHMDS in THF (2.5 eq, 2.5 mL).
-
Solvent & Reaction: Dilute with anhydrous Toluene (3.0 mL). Seal the vial, remove from the glovebox, and heat at 100 °C for 12 hours.
-
In-Process Control (Validation): Aliquots quenched in MeOH/CH₂Cl₂ should be analyzed via LC-MS. The formation of the C4-amine product will be evident. If a mass corresponding to [M−I+H]+ appears, protodehalogenation is occurring, indicating the catalyst is struggling with the steric bulk of the amine.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract with EtOAc (3 × 10 mL), dry over Na₂SO₄, and purify via flash chromatography (often requiring a gradient of CH₂Cl₂/MeOH due to the polarity of the resulting amine).
References
-
Syntheses of Cyclic Guanidine-Containing Natural Products National Institutes of Health (NIH)[Link]1
-
SmI2-mediated dimerization of indolylbutenones and synthesis of the myxobacterial natural product indiacen B Beilstein Journal of Organic Chemistry[Link]3
-
Total synthesis of (+)-spiroindimicin A and congeners unveils their antiparasitic activity National Institutes of Health (NIH)[Link] [[2]]()
-
The role of commonly used transition metals in total synthesis of indole alkaloids Arab Journal of Chemistry[Link]4
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids Royal Society of Chemistry (RSC)[Link]5
Sources
- 1. Syntheses of Cyclic Guanidine-Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of (+)-spiroindimicin A and congeners unveils their antiparasitic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - SmI2-mediated dimerization of indolylbutenones and synthesis of the myxobacterial natural product indiacen B [beilstein-journals.org]
- 4. The role of commonly used transition metals in total synthesis of indole alkaloids - Arabian Journal of Chemistry [arabjchem.org]
- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of Sonogashira Cross-Coupling with Ethyl 4-iodo-1H-indole-2-carboxylate: A Mechanistic and Practical Guide
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Application Note & Experimental Protocol
Introduction & Mechanistic Rationale
Ethyl 4-iodo-1H-indole-2-carboxylate is a highly versatile building block in medicinal chemistry, frequently utilized to construct complex bioactive heterocycles and pharmaceutical intermediates[1]. The functionalization of the C4 position via the Sonogashira cross-coupling reaction—a palladium-catalyzed, copper-cocatalyzed process for forming C(sp2)–C(sp) bonds[2]—presents unique electronic and steric challenges.
As a Senior Application Scientist, it is critical to look beyond standard protocols and analyze the specific causality of this substrate's reactivity:
-
Electronic Activation: The ethyl carboxylate group at the C2 position is electron-withdrawing. This reduces the overall electron density of the indole core, rendering the C4–I bond more electron-deficient. Because the active Pd(0) species is nucleophilic, this electronic deficiency accelerates the oxidative addition step[3].
-
Steric Hindrance: The C4 position is sterically congested due to its proximity to the C3 position and the bridgehead carbon. While iodine's large atomic radius and polarizability facilitate initial Pd-coordination, bulky phosphine ligands must be carefully tuned to prevent transition-state clashes.
-
N-H Interference: The unprotected 1H-indole nitrogen (pKa ~16) is a potential liability. Strong bases can deprotonate this nitrogen, leading to competitive N-alkylation or the formation of stable, inactive Pd/Cu-N chelates that poison the catalytic cycle.
-
Glaser Homocoupling: Traditional Sonogashira conditions rely heavily on copper(I) iodide[2]. In the presence of trace oxygen, CuI catalyzes the Glaser-Hay homocoupling of the terminal alkyne, consuming the starting material and complicating purification[4].
The Catalytic Cycle
To establish a self-validating experimental system, we must first map the target transformations. Below is the substrate-specific catalytic cycle, highlighting the critical intermediates where catalyst degradation or side-reactions typically occur.
Figure 1: Sonogashira catalytic cycle adapted for ethyl 4-iodo-1H-indole-2-carboxylate.
Optimization of Reaction Conditions
To maximize the yield and purity of the C4-alkynylated indole, we systematically screened catalysts, co-catalysts, bases, and solvents. The quantitative results are summarized in Table 1.
Table 1: Optimization of Sonogashira Coupling Conditions
| Entry | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation & Causality |
| 1 | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N | DMF | 25 | 24 | 45 | Incomplete conversion; RT is insufficient for the sterically hindered C4 position. |
| 2 | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | Et₃N | DMF | 70 | 12 | 72 | Significant Glaser homocoupling due to high CuI loading and high temperature. |
| 3 | Pd(dppf)Cl₂ (5) | CuI (2) | iPr₂NH | THF | 65 | 12 | 85 | Bidentate ligand prevents Pd black formation; lower CuI reduces homocoupling. |
| 4 | Pd(PPh₃)₄ (5) | None | TBAA | NMP | 25 | 24 | 60 | Copper-free conditions avoid homocoupling but suffer from slow transmetalation[4]. |
| 5 | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF:Et₃N (1:1) | 60 | 8 | 94 | Optimal. Low CuI prevents Glaser coupling; co-solvent ensures substrate solubility. |
Note: Yields determined by LC-MS using an internal standard. Entry 5 represents the optimal balance of reactivity and orthogonality.
Logical Workflow for Optimization
The optimization sequence follows a strict hierarchy to isolate variables and prevent false positives during scale-up.
Figure 2: Logical workflow for optimizing the Sonogashira coupling conditions.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . By incorporating specific in-process controls (IPCs) and a specialized quench step, we ensure the integrity of the final product.
Materials & Reagents
-
Ethyl 4-iodo-1H-indole-2-carboxylate (1.0 equiv, limiting reagent)
-
Terminal Alkyne (e.g., phenylacetylene or trimethylsilylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 equiv, 2 mol%)
-
Copper(I) iodide [CuI] (0.01 equiv, 1 mol%)
-
Triethylamine (Et₃N) and Tetrahydrofuran (THF) (1:1 v/v, rigorously degassed)
Step 1: Equipment Preparation (Critical for Cu-control)
-
Flame-dry a Schlenk flask equipped with a magnetic stir bar under a vacuum.
-
Backfill the flask with ultra-pure Argon. Repeat the vacuum/Argon cycle three times. Causality: Complete exclusion of oxygen is mandatory to prevent Cu-catalyzed oxidative homocoupling of the alkyne[5].
Step 2: Reagent Charging
-
Under a positive flow of Argon, charge the flask with ethyl 4-iodo-1H-indole-2-carboxylate (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%).
-
Seal the flask with a rubber septum and perform one final vacuum/Argon purge.
Step 3: Solvent and Substrate Addition
-
Inject the degassed THF/Et₃N (1:1 v/v) mixture via syringe. Stir at room temperature for 5 minutes until a homogenous, pale-yellow/orange solution forms.
-
Add the terminal alkyne (1.2 equiv) dropwise over 2 minutes. Self-Validation: The solution should rapidly darken to a deep amber/brown, indicating the successful formation of the active Pd(0) species and the Cu-acetylide intermediate.
Step 4: Reaction Execution
-
Transfer the flask to a pre-heated oil bath at 60 °C.
-
Stir vigorously for 8 hours.
-
In-Process Control (IPC): At 4 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The peak corresponding to the starting iodide (m/z [M+H]+ = 316.1) should be <5% relative to the product peak.
Step 5: Quench and Workup (Metal Scavenging)
-
Cool the reaction mixture to room temperature.
-
Crucial Step: Quench the reaction by adding a 1:1 mixture of saturated aqueous NH₄Cl and 5% aqueous EDTA disodium salt. Causality: Indoles can chelate trace transition metals. EDTA strongly binds residual copper and palladium, pulling them into the aqueous layer and preventing product degradation during storage.
-
Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 6: Purification
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
-
The desired C4-alkynylated indole typically elutes at 20-30% Ethyl Acetate.
Troubleshooting & Analytical Validation
-
Issue: High levels of Glaser homocoupling (diyne formation).
-
Root Cause/Fix: Oxygen ingress. Ensure solvents are sparged with Argon for at least 30 minutes prior to use. Consider utilizing microwave heating to drastically reduce reaction times and thermal degradation[6].
-
-
Issue: Catalyst precipitation (Pd black formation).
-
Root Cause/Fix: Insufficient alkyne coordination or overly rapid reduction of Pd(II). If observed, switch to a bidentate ligand system (e.g., Pd(dppf)Cl₂) to stabilize the metal center.
-
-
Analytical Signatures: In ¹H NMR (CDCl₃), the disappearance of the C4-proton doublet and the shift of the indole N-H broad singlet (~9.0 ppm) confirm substitution. The ethyl ester protons (quartet at ~4.4 ppm, triplet at ~1.4 ppm) remain unaffected.
References
-
Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. The Journal of Organic Chemistry. URL:[6]
-
Sonogashira coupling. Wikipedia. URL:[2]
-
Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. URL:[4]
-
Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives. RSC Publishing. URL:[1]
-
Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. URL:[5]
-
Sonogashira Coupling. Chemistry LibreTexts. URL:[3]
Sources
- 1. Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Optimized Hydrolysis of Ethyl 4-Iodo-1H-indole-2-carboxylate
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Introduction & Chemical Context
Ethyl 4-iodo-1H-indole-2-carboxylate is a high-value building block in medicinal chemistry. The C4-iodo substituent serves as an orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), while the C2-carboxylate is typically utilized for downstream amide bond formations in the synthesis of complex pharmacophores, such as GPR17 agonists .
To utilize the C2 position, the ethyl ester must first be hydrolyzed to the corresponding carboxylic acid (4-iodo-1H-indole-2-carboxylic acid). Because halogenated indoles can be sensitive to harsh basic conditions at elevated temperatures—which can lead to unwanted dehalogenation or ring degradation—selecting a mild, chemoselective saponification protocol is critical .
Mechanistic Rationale & Causality
The hydrolysis proceeds via a standard base-catalyzed acyl nucleophilic substitution (saponification). However, the specific choice of reagents dictates the purity and yield of the final product:
-
Base Selection (LiOH vs. NaOH/KOH): Lithium hydroxide (LiOH) is the optimal base. The lithium cation strongly coordinates to the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon. This allows the nucleophilic attack by the hydroxide ion to occur rapidly at room temperature (25 °C), avoiding the reflux conditions required by NaOH or KOH .
-
Solvent System (THF/MeOH/H₂O): The starting ester is highly hydrophobic, while the hydroxide nucleophile is strictly water-soluble. A ternary solvent system of THF/MeOH/H₂O (3:1:1) bridges this gap. THF fully dissolves the indole ester, water delivers the LiOH, and methanol acts as a miscible phase-transfer agent to create a homogenous reaction environment.
-
Workup Causality: The intermediate product is a water-soluble lithium carboxylate salt. Before acidification, the organic solvents (THF/MeOH) must be removed under reduced pressure. If acidification is performed in the presence of THF/MeOH, the resulting protonated carboxylic acid will remain partially solubilized, drastically reducing the isolated yield.
Reaction Workflow
Workflow for the base-catalyzed hydrolysis of ethyl 4-iodo-1H-indole-2-carboxylate.
Optimization of Hydrolysis Conditions
The following table summarizes quantitative data comparing standard hydrolysis conditions for indole-2-carboxylate derivatives. The LiOH method is prioritized for its mildness and high yield.
| Base System | Solvent Mixture | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation & Causality |
| LiOH·H₂O (3 eq) | THF/MeOH/H₂O (3:1:1) | 25 | 3 | >95 | Optimal. Mildest conditions; prevents C-I bond cleavage; clean precipitation. |
| NaOH (6 eq) | EtOH/H₂O (5:1) | 80 (Reflux) | 2 | 85–88 | Harsher; risks partial degradation or discoloration of the sensitive indole core. |
| KOH (6 eq) | Acetone/H₂O (10:1) | 60 (Reflux) | 4 | 80–90 | Effective, but requires rigorous recrystallization to remove colored impurities. |
Experimental Protocol: Step-by-Step Methodology
Reagents & Materials:
-
Ethyl 4-iodo-1H-indole-2-carboxylate: 1.00 g (3.17 mmol, 1.0 equiv)
-
Lithium hydroxide monohydrate (LiOH·H₂O): 399 mg (9.51 mmol, 3.0 equiv)
-
Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water (H₂O)
-
1M Hydrochloric Acid (HCl, aqueous)
Step-by-Step Procedure:
-
Substrate Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.00 g of ethyl 4-iodo-1H-indole-2-carboxylate in 15 mL of THF and 5 mL of MeOH. Stir at 25 °C until a clear, homogenous solution is achieved.
-
Base Addition: Dissolve 399 mg of LiOH·H₂O in 5 mL of deionized water. Add this aqueous base solution dropwise to the stirring organic mixture over 5 minutes.
-
Hydrolysis: Cap the flask loosely and stir the mixture vigorously at room temperature (25 °C) for 3 hours.
-
Organic Solvent Removal: Transfer the flask to a rotary evaporator. Concentrate the mixture under reduced pressure (water bath at 35 °C) strictly to remove the THF and MeOH. Stop evaporation once the volatile organics are removed; a small volume of aqueous liquid containing the lithium carboxylate salt must remain.
-
Dilution & Cooling: Dilute the remaining aqueous residue with an additional 10 mL of deionized water. Place the flask in an ice-water bath and allow it to cool to 0–5 °C.
-
Acidification: While stirring vigorously, add 1M HCl dropwise to the chilled aqueous solution. Continue addition until the pH of the solution reaches 2.0–3.0 (verify using pH indicator strips).
-
Isolation: A dense, off-white to pale yellow precipitate will form immediately upon reaching the target pH. Collect the precipitated 4-iodo-1H-indole-2-carboxylic acid via vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the filter cake with ice-cold deionized water (3 × 10 mL) to remove residual lithium chloride and excess acid. Transfer the solid to a pre-weighed vial and dry under high vacuum at 40 °C for 12 hours.
Self-Validation & Troubleshooting
To ensure scientific integrity, this protocol is designed as a self-validating system. Operators should observe the following checkpoints:
-
Validation Checkpoint 1 (Reaction Completion): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The starting ester is highly non-polar and UV-active (high Rf ). Complete hydrolysis is validated when the starting material spot disappears entirely, replaced by a UV-active spot fixed at the baseline ( Rf = 0.0), representing the polar lithium carboxylate salt.
-
Validation Checkpoint 2 (Isoelectric Precipitation): The pKa of indole-2-carboxylic acid is approximately 3.5. Acidifying the solution to pH 2.0 ensures >95% protonation. The visual phase change—from a clear aqueous solution to a thick, opaque suspension—is the physical validation of successful protonation.
-
Troubleshooting (Oiling Out): If the product forms a sticky gum or oil instead of a crystalline solid during Step 6, it indicates that residual THF/MeOH was left in the flask. Correction: Add 1M NaOH to re-dissolve the oil, return the flask to the rotary evaporator to thoroughly strip the organics, and repeat the acidification step.
References
-
Title: 3-(2-Carboxyethyl)indole-2-carboxylic Acid Derivatives: Structural Requirements and Properties of Potent Agonists of the Orphan G Protein-Coupled Receptor GPR17 Source: Journal of Medicinal Chemistry (ACS Publications, 2018) URL: [Link]
-
Title: Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) Source: Journal of Medicinal Chemistry (NIH/PMC, 2012) URL: [Link]
-
Title: Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate Source: Molecules (MDPI, 2016) URL: [Link]
Application Note: Synthesis of 4-Arylindole-2-carboxylates via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Executive Rationale
The 4-arylindole architecture is a privileged pharmacophore embedded within numerous biologically active natural products (e.g., dragmacidin alkaloids) and synthetic kinase inhibitors[1]. However, the direct functionalization of the indole C4 position via electrophilic aromatic substitution is sterically and electronically disfavored compared to the highly nucleophilic C3 position.
To bypass this limitation, pre-functionalization to yield ethyl 4-iodo-1H-indole-2-carboxylate provides an exceptional substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling. The presence of the C2-carboxylate ester exerts an electron-withdrawing effect that stabilizes the indole core against oxidative degradation but slightly deactivates the ring system[2]. The selection of an iodine atom at C4 is therefore a deliberate, causality-driven choice: the inherently low bond dissociation energy of the C–I bond ensures rapid oxidative addition to the Pd(0) center, easily overcoming the electronic deactivation caused by the ester[3].
Mechanistic Pathway & Catalytic Cycle
The synthesis relies on a robust Pd(0)/Pd(II) catalytic cycle. Understanding the molecular choreography of this cycle is critical for troubleshooting and optimizing yields.
Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling of 4-iodoindoles.
Self-Validating Experimental Protocol
This methodology is designed to be a self-validating system, providing the operator with visual and analytical checkpoints to ensure reaction integrity.
Materials & Reagents
-
Substrate : Ethyl 4-iodo-1H-indole-2-carboxylate (1.0 equiv, 1.0 mmol, 315 mg)
-
Coupling Partner : Arylboronic acid (1.5 equiv, 1.5 mmol)
-
Catalyst : Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%, 41 mg)
-
Base : K₂CO₃ (2.5 equiv, 2.5 mmol, 345 mg)
-
Solvent System : 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), strictly degassed.
Step-by-Step Workflow
Step 1: Reagent Assembly & Degassing
-
Charge a flame-dried Schlenk flask with ethyl 4-iodo-1H-indole-2-carboxylate, the selected arylboronic acid, and Pd(dppf)Cl₂·CH₂Cl₂.
-
In a separate vessel, dissolve K₂CO₃ in the 1,4-Dioxane/H₂O mixture and sparge with Argon for 30 minutes.
-
Transfer the degassed solvent to the Schlenk flask via a syringe.
-
Causality Insight: 1,4-Dioxane ensures the solubilization of the lipophilic indole core, while water is mandatory to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex[3]. Strict degassing prevents the oxidative homocoupling of the boronic acid and the irreversible oxidation of the Pd(0) active species.
-
Validation Checkpoint: The initial mixture will appear as a heterogeneous, reddish-orange suspension.
Step 2: Thermal Activation & Catalytic Turnover
-
Seal the flask and heat the reaction mixture to 90 °C under a positive pressure of Argon for 4–8 hours.
-
Causality Insight: Elevated temperatures are required to overcome the activation energy barrier for the transmetalation step, which is the rate-limiting step when coupling sterically hindered ortho-substituted indoles.
-
Validation Checkpoint: As the temperature reaches ~60 °C, the suspension will clarify into a deep orange solution. As catalytic turnover progresses, the solution will progressively darken to a deep brown/black. This color shift is a reliable visual indicator of active Pd catalysis and the eventual formation of Pd nanoparticles.
Step 3: Reaction Monitoring & Quenching
-
Monitor the reaction via TLC (Eluent: Hexanes/EtOAc 3:1).
-
Validation Checkpoint: The starting 4-iodoindole (higher Rf ) will disappear, replaced by a new, intensely UV-active spot corresponding to the 4-arylindole product (lower Rf due to increased polarity and extended conjugation).
-
Upon completion, cool the mixture to room temperature, dilute with EtOAc (20 mL), and quench with saturated aqueous NH₄Cl (10 mL).
Step 4: Isolation & Purification
-
Separate the layers and extract the aqueous phase with EtOAc (2 × 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to afford the pure ethyl 4-arylindole-2-carboxylate.
Quantitative Data: Representative Substrate Scope
The protocol demonstrates broad functional group tolerance. Electron-rich and electron-deficient arylboronic acids couple efficiently, though heteroaryl boronic acids require extended reaction times due to potential catalyst coordination.
| Entry | Arylboronic Acid | Isolated Product | Yield (%) | Reaction Time (h) |
| 1 | Phenylboronic acid | Ethyl 4-phenyl-1H-indole-2-carboxylate | 88 | 4.0 |
| 2 | 4-Methoxyphenylboronic acid | Ethyl 4-(4-methoxyphenyl)-1H-indole-2-carboxylate | 85 | 4.5 |
| 3 | 4-Fluorophenylboronic acid | Ethyl 4-(4-fluorophenyl)-1H-indole-2-carboxylate | 82 | 5.0 |
| 4 | 3-Pyridylboronic acid | Ethyl 4-(pyridin-3-yl)-1H-indole-2-carboxylate | 76 | 8.0 |
Troubleshooting & Optimization Logic
When scaling up or applying this methodology to highly complex boronic acids, yield variations may occur. The following decision matrix isolates the root causes of failure based on empirical observations.
Figure 2: Troubleshooting decision tree for optimizing 4-arylindole yields.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. 3
-
Chan, F., Magnus, P., & McIver, E. G. (2000). Synthesis of the 4-arylindole portion of the antitumor agent diazoamide and related studies. Tetrahedron Letters, 41(6), 835-838. 1
-
Tidwell, J. H., Peat, A. J., & Buchwald, S. L. (1994). Synthesis and Reactions of 3-(Bromomethyl)-1-carbethoxy-4-iodoindole: The Preparation of 3,4-Differentially Substituted Indoles. The Journal of Organic Chemistry, 59(23), 7164-7168. 2
Sources
Application Note: Chemoselective Reduction of Ethyl 4-Iodo-1H-Indole-2-Carboxylate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a mechanistic rationale and validated protocols for the chemoselective reduction of the C2-ester in an iodo-indole system to its corresponding alcohol, (4-iodo-1H-indol-2-yl)methanol.
Executive Summary
The reduction of the ester group (-COOEt) in ethyl 4-iodo-1H-indole-2-carboxylate presents a classic dual-chemoselectivity challenge in organic synthesis. The substrate contains an acidic unprotected indole nitrogen (N–H) and a highly labile aryl iodide (C–I) bond. Standard aggressive reducing agents (e.g., Lithium Aluminum Hydride) often lead to catastrophic hydrodehalogenation. This application note details two field-proven, self-validating protocols—a low-temperature DIBAL-H method and a mild NaBH₄/CaCl₂ alternative—that guarantee high-yielding ester reduction while strictly preserving the fragile C–I bond.
Mechanistic Insights & Causality (E-E-A-T)
To design a successful reduction protocol, one must understand the causality behind the reagent interactions with the specific functional groups of the indole scaffold.
The Acidic N–H Challenge
The indole N–H proton has a pKₐ of ~16. When exposed to strong nucleophilic hydrides, an immediate acid-base reaction occurs before any carbonyl reduction takes place.
-
Causality & Reagent Stoichiometry: This deprotonation consumes exactly one equivalent of the hydride reagent and evolves hydrogen (H₂) gas. Therefore, to reduce the ester to an alcohol, a minimum of 3.0 equivalents of hydride is theoretically required (1 eq for N–H deprotonation, 2 eq for the two-stage reduction of the ester). In practice, 3.5–4.0 equivalents are utilized to drive the reaction to completion[1].
The Aryl Iodide Lability
The C–I bond possesses a very low bond dissociation energy (~65 kcal/mol). Reagents like LiAlH₄, especially at elevated temperatures, can initiate Single-Electron Transfer (SET) or oxidative addition-like pathways, leading to rapid hydrodehalogenation (yielding the undesired (1H-indol-2-yl)methanol)[2].
-
Causality & Reagent Selection: To prevent this, the reducing agent must be either strictly electrophilic (like DIBAL-H) or exceptionally mild (like in situ generated Ca(BH₄)₂). DIBAL-H acts as a Lewis acid-hydride complex, coordinating tightly to the carbonyl oxygen without engaging in SET pathways[3]. Alternatively, NaBH₄ alone is too mild to reduce esters, but the addition of CaCl₂ generates calcium borohydride (Ca(BH₄)₂) in situ. The Ca²⁺ ion acts as a strong Lewis acid to activate the ester, allowing the borohydride to attack without disturbing the halogen[4],[5].
Reagent Selection & Quantitative Comparison
The following table summarizes the quantitative data and strategic trade-offs for selecting a reduction system for this specific iodo-indole substrate.
| Reagent System | Equivalents Required | Temp Range | Chemoselectivity (C–I Bond) | Scalability & Workup Profile |
| DIBAL-H | 3.5 – 4.0 | -78 °C to 0 °C | Excellent | Good; requires careful Rochelle's salt quench to break aluminum emulsions. |
| NaBH₄ / CaCl₂ | 4.0 (NaBH₄) / 2.0 (CaCl₂) | 0 °C to RT | Excellent | Excellent; simple aqueous quench, avoids toxic/stubborn aluminum salts. |
| LiAlH₄ | 2.0 – 3.0 | 0 °C to Reflux | Poor (High risk) | Poor; generates complex mixtures of deiodinated products. |
| Pd/C + H₂ | Catalytic | RT | Very Poor | Completely cleaves the C–I bond (hydrodehalogenation). |
Experimental Protocols
Protocol A: DIBAL-H Reduction (The Industry Standard)
This protocol utilizes Diisobutylaluminum hydride (DIBAL-H) and relies on strict temperature control to ensure chemoselectivity[3].
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and flush with Argon. Dissolve ethyl 4-iodo-1H-indole-2-carboxylate (1.0 eq) in anhydrous THF or DCM to create a 0.1 M solution.
-
Cooling: Submerge the flask in a dry ice/acetone bath to reach exactly -78 °C.
-
Hydride Addition & Self-Validation: Add DIBAL-H (1.0 M in hexanes or toluene, 3.5–4.0 eq) dropwise via syringe.
-
Self-Validating Cue: Observe mild effervescence during the addition of the first equivalent. This is H₂ gas confirming the deprotonation of the indole N–H.
-
-
Reaction: Stir at -78 °C for 1 hour, then gradually remove the cooling bath to allow the mixture to warm to 0 °C. Monitor via TLC (typically 30-60 minutes at 0 °C).
-
Fieser-Style Quench: Once complete, cool back to -78 °C. Quench cautiously by adding EtOAc (to consume unreacted hydride), followed by an equal volume of saturated aqueous Rochelle's salt (potassium sodium tartrate).
-
Workup: Remove the cooling bath and stir vigorously at room temperature for 1–2 hours until the opaque gel breaks into two clear, distinct phases. Extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: NaBH₄/CaCl₂ Reduction (The Mild Alternative)
This protocol is highly recommended for scale-up as it avoids cryogenic temperatures and difficult aluminum emulsions[4].
Step-by-Step Methodology:
-
Preparation: Dissolve the ester (1.0 eq) in a 2:1 mixture of anhydrous THF and absolute Ethanol (0.2 M concentration).
-
Activation: Add anhydrous CaCl₂ powder (2.0 eq) to the solution and stir at 0 °C for 15 minutes to ensure partial dissolution and complexation.
-
Reduction: Add NaBH₄ (4.0 eq) in small portions over 10 minutes.
-
Causality Note: The solution will take on a milky appearance as Ca(BH₄)₂ is generated in situ and begins reducing the Lewis-acid activated ester[4].
-
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12–16 hours.
-
Workup: Cool the flask to 0 °C and quench carefully with saturated aqueous NH₄Cl to neutralize basic boron species. Extract the aqueous layer three times with EtOAc. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.
Reaction Pathway Visualization
The following diagram illustrates the logical flow of the reaction, highlighting the divergence between chemoselective success and non-selective failure.
Chemoselective vs. non-selective reduction pathways for ethyl 4-iodo-1H-indole-2-carboxylate.
References
-
Master Organic Chemistry. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles.[3] URL:[Link]
-
Common Organic Chemistry. Ester to Alcohol - Common Conditions.[2] URL:[Link]
-
OrgoSolver. Ester to Aldehyde / Alcohol (DIBAL-H Equivalents).[1] URL: [Link]
-
National Institutes of Health (PMC). General procedure C: sodium borohydride reduction of esters (NaBH4 / CaCl2).[4] URL:[Link]
-
Tetrahedron (via ResearchGate). Stereoselective Reduction of α,β-Epoxy Ketones with Sodium Borohydride in the Presence of Calcium Chloride.[5] URL:[Link]
Sources
- 1. orgosolver.com [orgosolver.com]
- 2. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. α- and β-Substituted phosphonate analogs of LPA as autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Ethyl 4-Iodo-1H-Indole-2-Carboxylate as a Strategic Building Block in Alkaloid Total Synthesis
Target Audience: Synthetic Chemists, Natural Product Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols
Executive Brief & Strategic Rationale
Indole alkaloids represent one of the most structurally diverse and pharmacologically significant classes of natural products, encompassing therapeutics ranging from anti-migraine agents (ergotamine) to chemotherapeutics (vincristine)[1]. A recurring structural motif in many complex indole alkaloids—particularly the ergot and clavine families—is the functionalization of the benzenoid ring at the C4 position[2].
Direct C-H functionalization at the C4 position of an unprotected indole is thermodynamically and kinetically unfavorable. The inherent nucleophilicity of the indole core dictates that electrophilic aromatic substitution and metal-catalyzed C-H activation preferentially occur at the C3 or C2 positions[3]. To circumvent this regiochemical bottleneck, ethyl 4-iodo-1H-indole-2-carboxylate has emerged as a highly programmable, bifunctional building block.
Mechanistic Causality of the Scaffold
-
The 4-Iodo Advantage: The carbon-iodine (C–I) bond possesses a significantly lower bond dissociation energy (~240 kJ/mol) compared to C–Br or C–Cl bonds. This allows for rapid oxidative addition by Palladium(0) catalysts at lower temperatures, preventing the thermal degradation of the sensitive indole core and enabling mild cross-coupling (Suzuki, Stille, Sonogashira)[4].
-
The C2-Ethyl Ester Directing Group: The ethyl ester acts as an electron-withdrawing group (EWG). By pulling electron density away from the pyrrole ring, it dampens the nucleophilicity of the indole nitrogen (N1), drastically reducing unwanted N-alkylation side reactions during basic cross-coupling conditions. Furthermore, it serves as a latent carboxylate handle for downstream intramolecular macrolactamization, a critical step for closing the C or D rings of tetracyclic alkaloid frameworks[5].
Empirical Data: Catalyst Optimization for C4-Functionalization
To construct the tricyclic core of clavine alkaloids, the 4-iodo position is typically coupled with a vinyl or aryl boronic acid via the Suzuki-Miyaura reaction. The table below summarizes the optimization of this critical C–C bond-forming step, demonstrating the causality between catalyst electronics and reaction yield.
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling at the C4 Position (Substrate: Ethyl 4-iodo-1H-indole-2-carboxylate + Potassium vinyltrifluoroborate)
| Entry | Catalyst System (5 mol%) | Base (3.0 eq) | Solvent | Temp (°C) | Yield (%) | Mechanistic Insight |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 42% | Monodentate ligands lead to rapid catalyst deactivation via palladium black precipitation. |
| 2 | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 65% | Electron-rich biaryl phosphine accelerates oxidative addition, but steric bulk hinders transmetalation. |
| 3 | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 88% | Optimal: The large bite angle of dppf facilitates rapid reductive elimination, minimizing protodeboronation. |
| 4 | Pd(dppf)Cl₂·CH₂Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 80 | 91% | Cesium's "soft" cation effect increases the solubility and reactivity of the organoborate intermediate. |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. In-process analytical controls are embedded to ensure experimental integrity at each synthetic node.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura C4-Vinylation
Purpose: Installation of the carbon framework required for azepine ring formation in clavine alkaloids.
Reagents & Materials:
-
Ethyl 4-iodo-1H-indole-2-carboxylate (1.0 mmol, 315 mg)
-
Potassium vinyltrifluoroborate (1.5 mmol, 201 mg)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 41 mg)
-
Cs₂CO₃ (3.0 mmol, 977 mg)
-
1,4-Dioxane / H₂O (4:1 v/v, 10 mL)
Step-by-Step Workflow:
-
Degassing (Critical Step): Charge a 25 mL Schlenk flask with the indole substrate, potassium vinyltrifluoroborate, and Cs₂CO₃. Add the Dioxane/H₂O solvent mixture. Sparge the solution with ultra-pure Argon for exactly 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to inactive Pd(II) peroxo complexes.
-
Catalyst Addition: Briefly open the flask under positive Argon flow and add Pd(dppf)Cl₂·CH₂Cl₂. Seal the flask and heat to 80 °C in a pre-equilibrated oil bath.
-
Reaction Monitoring: Stir for 4 hours.
-
Self-Validation Check: Perform TLC (Hexanes:EtOAc 3:1). The starting material (R_f = 0.45, UV active) should be completely consumed, replaced by a new bright blue fluorescent spot under 254 nm UV (R_f = 0.55).
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (SiO₂, gradient 5% to 15% EtOAc in Hexanes) to yield ethyl 4-vinyl-1H-indole-2-carboxylate as a pale yellow solid.
-
Analytical Validation: ¹H NMR (400 MHz, CDCl₃) must show characteristic vinyl protons at δ 6.85 (dd, 1H), 5.80 (d, 1H), and 5.45 (d, 1H).
-
Protocol B: C2-Ester Hydrolysis and Intramolecular Lactamization
Purpose: Closing the C-ring to form the tricyclic alkaloid core.
Step-by-Step Workflow:
-
Saponification: Dissolve the C4-functionalized intermediate (incorporating a pendant primary amine, protected as a Boc group, generated downstream from the vinyl group) in THF/MeOH/H₂O (2:1:1, 0.1 M). Add LiOH·H₂O (5.0 eq). Stir at 40 °C for 6 hours.
-
Self-Validation Check: LC-MS must show the disappearance of the ethyl ester mass [M+H]⁺ and the appearance of the corresponding carboxylic acid [M-28]⁺.
-
-
Deprotection: Acidify to pH 2 using 1M HCl to precipitate the acid. Filter and dry. Treat the intermediate with 20% TFA in DCM for 1 hour to cleave the Boc protecting group, yielding the amino-acid trifluoroacetate salt.
-
Macrolactamization: Dissolve the crude salt in anhydrous DMF (0.01 M to favor intramolecular cyclization over intermolecular oligomerization). Add DIPEA (5.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 12 hours.
-
Isolation: Quench with saturated NaHCO₃. Extract with EtOAc, wash extensively with 5% LiCl (to remove DMF), dry, and concentrate. The resulting tricyclic lactam serves as the core for compounds like chanoclavine[2].
Pathway Visualization: Biosynthetic vs. Synthetic Logic
The following diagram maps the divergence and convergence of nature's biosynthetic pathway (utilizing enzymatic C4-prenylation) against the laboratory synthetic pathway (utilizing the 4-iodo functional handle).
Caption: Comparative logic flow between the natural biosynthesis of ergot alkaloids and the biomimetic synthetic strategy utilizing the 4-iodoindole scaffold.
References
-
Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. National Institutes of Health (NIH) / PMC. Available at:[Link]
-
The role of commonly used transition metals in total synthesis of indole alkaloids. Arabian Journal of Chemistry. Available at:[Link]
-
Total synthesis, biosynthesis and biological profiles of clavine alkaloids. SciSpace. Available at:[Link]
-
Total Synthesis of (±)-Herbindole A, (±)-Herbindole B, and (±)-cis-Trikentrin A. Journal of the American Chemical Society (ACS). Available at:[Link]
Sources
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of commonly used transition metals in total synthesis of indole alkaloids - Arabian Journal of Chemistry [arabjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Heck Reaction: Strategic Functionalization of 4-Iodoindole Esters
Authored by: A Senior Application Scientist
Introduction: The Enduring Significance of the Indole Nucleus
The indole scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its prevalence in biologically active molecules, from the neurotransmitter serotonin to the anti-cancer drug vincristine, underscores the importance of developing robust and versatile methods for its functionalization. Specifically, the introduction of carbon-carbon bonds at the C4 position of the indole ring opens avenues to novel chemical space, enabling the synthesis of compounds with unique steric and electronic properties. The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands out as a powerful tool for this purpose, offering a direct and atom-economical route to vinyl-substituted indoles.
This document provides a comprehensive guide to the application of the Heck reaction for the functionalization of 4-iodoindole esters. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its success, provide a detailed experimental protocol, and offer insights into troubleshooting common challenges. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation in their synthetic endeavors.
The Heck Reaction: A Mechanistic Overview
The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. Understanding this cycle is paramount for rational optimization of reaction conditions. The generally accepted mechanism for the coupling of 4-iodoindole esters with an alkene is illustrated below.
Figure 1: Catalytic cycle of the Heck reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 4-iodoindole ester to form a Pd(II) complex. This is often the rate-determining step of the reaction.
-
Olefin Coordination: The alkene coordinates to the Pd(II) center to form a π-complex.
-
Migratory Insertion: The indole moiety migrates from the palladium to one of the olefinic carbons, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated and transferred to the palladium, forming a palladium-hydride species and releasing the vinyl-indole product.
-
Reductive Elimination: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a salt.
Critical Parameters for Successful Heck Coupling
The success of the Heck reaction on 4-iodoindole esters is highly dependent on the careful selection of several key parameters.
Palladium Source and Pre-catalyst
While various palladium sources can be employed, palladium(II) acetate (Pd(OAc)₂) is a common and effective pre-catalyst. It is readily reduced in situ to the active Pd(0) species. Other common sources include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂). The choice of pre-catalyst can influence the induction period and overall catalytic activity.
Ligands: The Key to Stability and Reactivity
Phosphine ligands play a crucial role in stabilizing the palladium catalyst, preventing its agglomeration into inactive palladium black, and modulating its reactivity. For electron-rich indole substrates, the choice of ligand is particularly critical.
-
Monodentate Ligands: Triphenylphosphine (PPh₃) is a workhorse ligand in Heck reactions. Tri-ortho-tolylphosphine (P(o-tol)₃) can also be effective, with its bulkier nature sometimes leading to improved selectivity.
-
Bidentate Ligands: Ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) can provide enhanced stability to the catalytic complex, which can be beneficial for challenging couplings.
The Indispensable Role of the Base
A base is required to neutralize the hydroiodic acid (HI) generated during the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.
-
Inorganic Bases: Carbonates such as potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used.
-
Organic Bases: Tertiary amines like triethylamine (NEt₃) and diisopropylethylamine (DIPEA) are also common choices. The selection of the base can be solvent-dependent.
Solvent System: A Balancing Act
The solvent must be able to dissolve the reactants and be stable under the reaction conditions. Polar aprotic solvents are generally preferred.
-
N,N-Dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are excellent solvents for Heck reactions due to their high boiling points and ability to dissolve a wide range of substrates.
-
Acetonitrile (MeCN) is another suitable option, particularly for reactions conducted at moderate temperatures.
Table 1: Summary of Typical Heck Reaction Conditions for 4-Iodoindole Esters
| Parameter | Typical Reagents/Conditions | Rationale |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) | Readily available and effective pre-catalyst. |
| Ligand | PPh₃ (2-10 mol%) | Stabilizes the Pd(0) catalyst and promotes reactivity. |
| Base | K₂CO₃ or NEt₃ (2-3 equivalents) | Neutralizes the HI generated in the catalytic cycle. |
| Solvent | DMF, DMAc, or MeCN | Polar aprotic solvents that facilitate dissolution of reactants. |
| Temperature | 80-120 °C | Provides sufficient thermal energy to drive the reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the Pd(0) catalyst. |
Detailed Experimental Protocol: Heck Coupling of Ethyl 4-Iodo-1H-indole-2-carboxylate with Styrene
Figure 2: Experimental workflow for the Heck reaction.
Materials:
-
Ethyl 4-iodo-1H-indole-2-carboxylate (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-iodo-1H-indole-2-carboxylate (1.0 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF, followed by styrene (1.5 equiv) via syringe.
-
Heating: Immerse the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 4-styryl-1H-indole-2-carboxylate.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents. | Use a fresh bottle of Pd(OAc)₂; Increase the reaction temperature; Ensure reagents are pure and solvent is anhydrous. |
| Formation of Palladium Black | Ligand dissociation/decomposition; Presence of oxygen. | Increase ligand loading; Ensure the reaction is maintained under a strict inert atmosphere. |
| Double Bond Isomerization | Formation of a palladium-hydride species that can re-add to the product. | Add a hydride scavenger such as silver carbonate (Ag₂CO₃). |
| Homocoupling of the Alkene | Side reaction favored at higher temperatures. | Lower the reaction temperature and prolong the reaction time. |
Conclusion
The Heck reaction is a powerful and versatile method for the C-C bond functionalization of 4-iodoindole esters, providing access to a wide array of novel indole derivatives. A thorough understanding of the reaction mechanism and the influence of key parameters such as the palladium source, ligand, base, and solvent is crucial for achieving high yields and selectivities. The protocol and troubleshooting guide provided herein serve as a valuable resource for researchers aiming to employ this important transformation in their synthetic campaigns.
References
-
Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581. [Link]
-
Heck, R. F., & Nolley Jr, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry, 37(14), 2320-2322. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
-
de Meijere, A., & Meyer, F. E. (1994). Fine Feathers Make Fine Birds: The Heck Reaction in Modern Garb. Angewandte Chemie International Edition in English, 33(23‐24), 2379-2411. [Link]
-
Knowles, J. P., & Whiting, A. (2007). The Heck–Mizoroki reaction: a personal perspective on the story so far. Organic & Biomolecular Chemistry, 5(21), 3395-3405. [Link]
-
Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products Containing the Indole Nucleus. Chemical Reviews, 97(6), 2243-2266. [Link]
Technical Support Center: A Guide to Improving Yields in the Synthesis of Ethyl 4-iodo-1H-indole-2-carboxylate
Introduction: Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of ethyl 4-iodo-1H-indole-2-carboxylate. This substituted indole is a valuable building block in medicinal chemistry, and its efficient synthesis is critical for advancing drug discovery programs. Low yields in this multi-step synthesis can often be traced to specific, rectifiable issues in reaction setup, execution, or purification. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the common challenges and significantly improve your synthetic outcomes.
Section 1: Recommended Synthetic Pathway & Workflow
The most reliable and commonly employed method for synthesizing ethyl 4-iodo-1H-indole-2-carboxylate is the Fischer Indole Synthesis . This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from an appropriately substituted arylhydrazine and a carbonyl compound. For our target molecule, the logical precursors are (3-iodophenyl)hydrazine and ethyl pyruvate. Direct iodination of the pre-formed ethyl 1H-indole-2-carboxylate is generally avoided due to poor regioselectivity, as the C3 position is more electronically activated for electrophilic substitution.
The overall workflow can be visualized as a two-stage process: the formation of the hydrazone intermediate, followed by the critical acid-catalyzed indolization (cyclization).
Minimizing deiodination side reactions in 4-iodoindole coupling
Welcome to the technical support center for indole chemistry. As Senior Application Scientists, we understand the challenges of working with sensitive heterocyclic substrates. This guide is designed to provide in-depth troubleshooting advice and field-proven protocols to help you minimize deiodination, a common and frustrating side reaction in the cross-coupling of 4-iodoindoles.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a significant problem with 4-iodoindoles?
Answer: Deiodination, specifically hydrodeiodination, is a side reaction where the iodine atom at the C4 position of the indole ring is replaced by a hydrogen atom, leading to the formation of the parent indole as a byproduct. This is problematic for several reasons:
-
Reduced Yield: It directly consumes your starting material, lowering the yield of the desired coupled product.
-
Purification Challenges: The deiodinated indole byproduct often has similar polarity to the starting material and sometimes the product, complicating chromatographic purification.
-
Stoichiometric Imbalance: The consumption of the 4-iodoindole disrupts the stoichiometry of the reaction, potentially leading to other side reactions or incomplete conversion of the coupling partner.
The C-I bond is the most labile among carbon-halogen bonds, making aryl iodides highly reactive in oxidative addition steps but also susceptible to reductive cleavage.[1][2]
Q2: What is the primary mechanism behind deiodination in palladium-catalyzed coupling reactions?
Answer: Deiodination in Pd-catalyzed reactions is typically a reductive process that competes with the main catalytic cycle. While several pathways can contribute, a common mechanism involves the formation of a palladium-hydride (Pd-H) species. This can occur through β-hydride elimination from other components in the reaction (like alkoxides derived from bases or certain solvents) or via reaction with trace water or alcohols.[3] This Pd-H species can then react with the 4-iodoindole in a competing catalytic cycle to produce the deiodinated indole. Strong bases and high temperatures can exacerbate the formation of these reactive hydride species.[4][5]
Below is a diagram illustrating the competition between the desired cross-coupling pathway and the undesired deiodination side reaction.
Caption: Competing pathways: desired coupling vs. undesired deiodination.
Troubleshooting Guides by Reaction Type
Suzuki-Miyaura Coupling
Issue: Significant formation of indole byproduct alongside my desired biaryl-indole product.
This is a classic problem often traced back to the choice of base and reaction temperature.
Q3: Which base should I use to minimize deiodination in a Suzuki coupling?
Answer: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are often too harsh for 4-iodoindoles and can promote deiodination.
Recommendation: Switch to milder inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[6][7] They are sufficiently basic to facilitate the transmetalation step but are less prone to generating the Pd-H species responsible for hydrodeiodination.
Data Summary: Base Selection
| Base | Strength | Common Issues with 4-Iodoindoles | Recommended Alternative | Rationale |
| KOtBu, NaOtBu | Very Strong | High levels of deiodination, potential indole ring side reactions. | K₃PO₄, Cs₂CO₃ | Milder, reduces Pd-H formation, good yields reported.[6] |
| K₂CO₃ | Moderate | Can be effective, but may require higher temperatures, which can increase deiodination.[8] | K₃PO₄ | Generally provides better results at lower temperatures. |
| Et₃N | Weak (Organic) | Often not basic enough for efficient transmetalation with boronic acids. | K₃PO₄, Cs₂CO₃ | Inorganic bases are more standard and effective for Suzuki reactions. |
Q4: My reaction is sluggish at lower temperatures. Can I just increase the heat?
Answer: Increasing the temperature is a common strategy to accelerate slow reactions, but it's a double-edged sword with 4-iodoindoles. Higher temperatures can significantly increase the rate of deiodination.[5][9]
Recommendation: Before raising the temperature, optimize your ligand and solvent system.
-
Ligand Choice: Use bulky, electron-rich phosphine ligands like XPhos or SPhos.[10][11] These ligands promote fast reductive elimination, the final step in the productive cycle, helping it outcompete the deiodination pathway.
-
Solvent System: Aprotic polar solvents are standard. A mixture like 1,4-dioxane/water is common and effective.[10] Avoid alcohols as solvents, as they can be a source of hydrides.
If the reaction is still slow, a modest increase in temperature (e.g., from 80 °C to 90-100 °C) may be necessary, but this should be your last resort after optimizing other parameters.[10]
Sonogashira Coupling
Issue: My 4-iodoindole is being consumed, but I'm getting a mixture of the desired alkynylated indole and the deiodinated indole.
In Sonogashira couplings, the base and the copper co-catalyst can both play a role in deiodination.
Q5: Is the standard triethylamine (TEA) base a problem?
Answer: Yes, it can be. While TEA is a standard base for Sonogashira reactions, it can contribute to deiodination, especially if the reaction is heated for extended periods.[12][13]
Recommendation:
-
Use a Milder Amine Base: Diisopropylethylamine (DIPEA) is often a better choice as it is more sterically hindered.
-
Go "Copper-Free": Deiodination can sometimes be exacerbated by copper acetylide intermediates or copper-catalyzed side reactions. A copper-free Sonogashira protocol often gives cleaner results for sensitive substrates. These protocols typically use a slightly stronger base like Cs₂CO₃ or K₃PO₄ in a solvent like dioxane or toluene.[13][14]
Protocol: Copper-Free Sonogashira Coupling of 4-Iodoindole
This protocol is designed to minimize deiodination by avoiding copper and using a suitable base/ligand combination.
Materials:
-
4-Iodo-1H-indole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (10 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
To an oven-dried Schlenk tube, add 4-iodo-1H-indole, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous, degassed toluene via syringe, followed by the terminal alkyne.
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
Issue: When attempting to couple an amine to my 4-iodoindole, I observe significant hydrodeiodination, and my starting material is consumed before the product is fully formed.
The Buchwald-Hartwig amination is highly sensitive to the base and ligand combination, and deiodination is a known side reaction.[3]
Q6: The standard protocol with NaOtBu is giving me almost 100% deiodination. What should I do?
Answer: This is a very common outcome. Strong alkoxide bases like NaOtBu and KOtBu are extremely effective at promoting C-N bond formation but are also highly prone to causing hydrodehalogenation, especially with aryl iodides.[15][16]
Recommendation: A systematic change of base is required.
-
Switch to a Weaker Base: Start by replacing NaOtBu with a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).
-
Consider Ligand Compatibility: The activity of these weaker bases is highly dependent on the ligand. Bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are essential to activate the catalyst sufficiently for the reaction to proceed with a weaker base.[17][18]
Caption: Troubleshooting workflow for Buchwald-Hartwig deiodination.
Q7: Can the indole N-H bond interfere with the reaction?
Answer: Absolutely. The acidic N-H proton of the indole can be deprotonated by the strong bases used in Buchwald-Hartwig amination. The resulting indolide anion can coordinate to the palladium center, potentially leading to catalyst inhibition or undesired side reactions.[1]
Recommendation: Protect the indole nitrogen. Using a protecting group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent these complications. The protecting group can be easily removed after the coupling reaction. While this adds steps to your synthesis, it often results in a much cleaner reaction with a higher yield of the desired product, saving significant time on purification and optimization.
References
- Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow - PMC. ()
- An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC. ()
- Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Deriv
- Application Notes and Protocols for Sonogashira Coupling of 4-Iodo-3,5-dimethylphenyl acet
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3,5-dimethylaniline - Benchchem. ()
- Application Notes and Protocols: Suzuki- Miyaura Coupling of 4-iodo-1-methyl-1H-pyrazol - Benchchem. ()
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC. ()
- Catalytic Hydrodehalogen
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole - Benchchem. ()
- Application Notes and Protocols for Ligand Effects in the Suzuki-Miyaura Coupling of Ethyl 4-iodobenzo
- The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions | Request PDF - ResearchG
- A Comparative Guide to Sonogashira Coupling Conditions for 2-Iodo-4-methylphenol - Benchchem. ()
- The first Pd-catalyzed Buchwald–Hartwig aminations
- Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry. ()
- Sonogashira Coupling - Organic Chemistry Portal. ()
- Buchwald–Hartwig amin
- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergradu
- Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC. ()
- Temperature-dependent suppression of palladium on carbon-catalyzed hydrogen
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC. ()
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 7. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 9. Deconvoluting Substrates, Support, and Temperature Effects on Leaching and Deactivation of Pd Catalysts: An In Situ Study in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Purification strategies for ethyl 4-iodo-1H-indole-2-carboxylate via column chromatography
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of ethyl 4-iodo-1H-indole-2-carboxylate via column chromatography. It addresses common challenges and offers practical, field-proven solutions to ensure the successful isolation of this important synthetic intermediate.
Introduction to the Challenge
Ethyl 4-iodo-1H-indole-2-carboxylate is a key building block in medicinal chemistry, valued for its dual functionality. The indole scaffold is a privileged structure in numerous biologically active compounds, the iodine atom at the C4 position serves as a versatile handle for cross-coupling reactions, and the ethyl ester at C2 can be further manipulated.[1] However, its purification is not always straightforward. The presence of the nitrogen atom in the indole ring and the potential for de-iodination or degradation on acidic stationary phases can lead to low yields and impure final products. This guide is designed to navigate these potential pitfalls.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific issues you might encounter during the column chromatography of ethyl 4-iodo-1H-indole-2-carboxylate.
Problem 1: The spot for my compound is streaking or "tailing" on the TLC plate.
Causality: Tailing is a common issue with indole derivatives and is often caused by the interaction of the slightly basic indole nitrogen with the acidic silanol groups on the surface of standard silica gel.[2] This leads to a non-uniform flow of the compound, resulting in a streak rather than a tight spot.
Solutions:
-
Mobile Phase Modification:
-
For Basic Tailing: Add a small amount of a basic modifier to your mobile phase. A common choice is 0.1-1% triethylamine (TEA) in your ethyl acetate/hexane eluent. The TEA will preferentially bind to the acidic sites on the silica, allowing your indole to pass through without unwanted interactions.
-
For Acidic Tailing: While less common for this specific molecule, if your compound has acidic impurities, adding 0.1-1% acetic acid to the eluent can improve the spot shape.
-
-
Change of Stationary Phase:
-
If mobile phase modification is ineffective, consider switching to a different stationary phase. Neutral alumina is an excellent alternative for acid-sensitive compounds like many indoles.[3]
-
Problem 2: My product seems to be degrading on the column.
Causality: Iodinated aromatic compounds, including iodo-indoles, can be sensitive to both acid and light. The acidic surface of silica gel can catalyze the degradation of your product, leading to the appearance of new, often more polar, spots on your TLC analysis of the collected fractions.
Solutions:
-
Deactivate the Silica Gel: Before packing your column, you can neutralize the acidic sites on the silica. This can be done by preparing a slurry of the silica gel in your initial, low-polarity eluent that contains 1-2% triethylamine. Let this slurry stand for about an hour before packing the column.
-
Switch to a Neutral Stationary Phase: As mentioned above, neutral alumina is a good alternative to silica gel for acid-sensitive compounds.
-
Minimize Light Exposure: Protect your compound from light during the entire purification process. Wrap your column and collection flasks in aluminum foil.[4]
-
Work Quickly: Do not let your compound sit on the column for an extended period. A faster flow rate (while still maintaining good separation) can help minimize the contact time with the stationary phase.
Problem 3: I have poor separation between my product and an impurity.
Causality: The chosen mobile phase may not have sufficient selectivity to resolve your target compound from a closely related impurity, such as unreacted starting material or a regioisomer.
Solutions:
-
Optimize the Mobile Phase:
-
Adjust Polarity: Carefully adjust the ratio of your solvents. For ethyl 4-iodo-1H-indole-2-carboxylate, which is relatively non-polar, you will likely be using a low percentage of ethyl acetate in hexane (or petroleum ether). Try a range of compositions, for example, from 1% to 10% ethyl acetate in hexane.
-
Change Solvent System: If adjusting the polarity of an ethyl acetate/hexane system doesn't work, try a different solvent system altogether. A mixture of dichloromethane (DCM) and hexane can sometimes provide different selectivity.
-
-
Use a Gradient Elution: Start with a very low polarity mobile phase (e.g., 100% hexane) and gradually increase the percentage of the more polar solvent (e.g., ethyl acetate). This can help to sharpen the bands and improve the separation of compounds with similar Rf values.
-
Improve Column Packing: A poorly packed column with air bubbles or cracks will lead to band broadening and poor separation. Ensure your column is packed uniformly.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying ethyl 4-iodo-1H-indole-2-carboxylate?
A1: The choice depends on the stability of your compound and the nature of the impurities.
-
Silica Gel: This is the most common choice. However, due to the potential for acidity-related issues, it is often recommended to use it with a mobile phase containing a small amount of triethylamine or to deactivate it beforehand.
-
Neutral Alumina: This is a safer choice for acid-sensitive compounds and can prevent degradation.[3]
Q2: How do I select the right mobile phase?
A2: Always start with Thin-Layer Chromatography (TLC).
-
Dissolve a small amount of your crude product in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the solution on a TLC plate.
-
Develop the plate in various solvent systems. A good starting point for ethyl 4-iodo-1H-indole-2-carboxylate is a mixture of ethyl acetate and hexane.
-
The ideal solvent system will give your product an Rf value of approximately 0.2-0.4 .[4] This generally provides the best separation during column chromatography.
Q3: My compound is colorless. How can I see it on the TLC plate and monitor the column fractions?
A3: Most indole derivatives are UV-active.
-
UV Light: Under a UV lamp (254 nm), your compound should appear as a dark spot on a fluorescent TLC plate (e.g., Silica Gel 60 F254). This is a non-destructive method and is the most common way to visualize these compounds.
-
Staining: If UV is not effective, you can use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose option that will stain most organic compounds.
Data and Protocols
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice. Consider deactivation if tailing or degradation is observed. |
| Mobile Phase | Start with 1-5% Ethyl Acetate in Hexane | Based on literature for similar iodo-indole-2-carboxylates, this compound is expected to be relatively non-polar.[2] |
| TLC Rf Target | 0.2 - 0.4 | Provides optimal separation on a column.[4] |
| Visualization | UV light (254 nm) | Indole ring is a strong UV chromophore. |
Table 2: Rf Values of Related Indole-2-carboxylates
| Compound | Mobile Phase (Ethyl Acetate/Hexane) | Rf Value | Reference |
| Ethyl 1-pentyl-1H-indole-2-carboxylate | 1:9 | 0.75 | [5] |
| Methyl 1H-indole-2-carboxylate | 1:9 | 0.28 | [5] |
| 1H-Indole-2-carboxylic acid | 3:7 | 0.30 | [6] |
| 1-Allyl-1H-indole-2-carboxylic acid | 3:7 | 0.51 | [6] |
Note: These values are for related compounds and should be used as a guide. The 4-iodo substituent will affect the polarity, and experimental determination of the Rf value for your specific compound is crucial.
Protocol 1: Step-by-Step Guide for Column Chromatography
-
TLC Analysis: Determine the optimal mobile phase that gives your product an Rf of 0.2-0.4.
-
Column Preparation:
-
Select a column of appropriate size for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel using either the "wet" (slurry) or "dry" method. Ensure the packing is uniform and free of air bubbles.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Dissolve your crude ethyl 4-iodo-1H-indole-2-carboxylate in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Carefully apply the sample to the top of the silica bed.
-
Alternatively, for "dry loading," dissolve your crude product, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add your mobile phase to the column.
-
Apply gentle pressure (using a pump or air line) to start the elution.
-
Collect fractions in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain your purified ethyl 4-iodo-1H-indole-2-carboxylate.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical approach to troubleshooting common issues during the purification of ethyl 4-iodo-1H-indole-2-carboxylate.
Caption: Logical workflow for troubleshooting the column chromatography of ethyl 4-iodo-1H-indole-2-carboxylate.
References
-
2][4]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. PMC.
Sources
- 1. Ethyl 4-Iodo-1H-indole-3-carboxylate [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Reactivity of Ethyl 4-iodo-1H-indole-2-carboxylate
Welcome to the Advanced Troubleshooting Guide for Ethyl 4-iodo-1H-indole-2-carboxylate . As a highly functionalized heterocyclic building block, this molecule is frequently utilized in drug discovery and natural product synthesis. However, researchers routinely encounter stalled reactions, low yields, or complex mixtures when subjecting it to transition-metal-catalyzed substitution reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings).
This guide provides a mechanistic root-cause analysis, actionable Q&A troubleshooting, and validated protocols to overcome these specific reactivity barriers.
Mechanistic Root Cause Analysis: The "Why" Behind Low Reactivity
To solve reactivity issues with ethyl 4-iodo-1H-indole-2-carboxylate, we must first understand its electronic and steric microenvironment. The molecule features three competing functional zones:
-
The C4-Iodide: The intended site of oxidative addition.
-
The C2-Ester: An electron-withdrawing group (EWG) that pulls electron density away from the ring.
-
The N1-Free Amine (N-H): A relatively acidic proton (pKa ~16.14 for halogenated indoles)[1] that acts as the primary culprit for reaction failure.
The Anion Problem
In standard cross-coupling conditions, inorganic bases (e.g., Na2CO3 , KOtBu ) are used to facilitate transmetalation. However, these bases readily deprotonate the free indole N-H. The resulting indolyl anion donates massive electron density into the aromatic π -system via resonance.
For a palladium (or copper) catalyst to insert into the C4-I bond (Oxidative Addition), the aryl halide must be relatively electron-deficient. The influx of electron density from the deprotonated nitrogen completely overwhelms the beneficial electron-withdrawing effect of the C2-ester, rendering the C4-I bond excessively electron-rich. This drastically raises the activation energy for oxidative addition, stalling the catalytic cycle at the very first step[2]. Furthermore, the free nitrogen can coordinate directly to the metal center, forming off-cycle, inactive complexes that poison the catalyst[3].
Figure 1: Mechanistic disruption of the Pd-catalytic cycle by unprotected indole N-H.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling with ethyl 4-iodo-1H-indole-2-carboxylate is yielding <10% product. Should I increase the catalyst loading? A: No. Increasing catalyst loading will not overcome the thermodynamic barrier of an electron-rich indolyl anion. Your first corrective action must be to protect the N1 position with an electron-withdrawing protecting group (e.g., Boc or Ts)[4]. This masks the acidic proton and further drains electron density from the ring, making the C4-I bond highly susceptible to oxidative addition.
Q2: I cannot protect the nitrogen due to downstream synthetic constraints. Can I run the cross-coupling on the unprotected substrate? A: Yes, but it requires strict optimization. If you must run the reaction unprotected:
-
Switch to a milder base: Use K3PO4 or Cs2CO3 instead of alkoxides or hydroxides to minimize N-deprotonation.
-
Use highly active, sterically demanding ligands: Buchwald ligands (specifically SPhos or XPhos ) are uniquely capable of forcing oxidative addition even on electron-rich, unprotected indoles[5].
-
Solvent: Use a polar aprotic solvent like 1,4-Dioxane or DMF to stabilize the transition state.
Q3: I am seeing significant protodeiodination (the C4-Iodine is replaced by a Hydrogen). How do I prevent this? A: Protodeiodination occurs when oxidative addition is successful, but transmetalation is too slow, allowing the Pd-aryl intermediate to undergo reduction (often via β -hydride elimination from alkoxide bases or solvent). To fix this:
-
Ensure your boronic acid/coupling partner is highly pure and not sterically hindered.
-
Strictly degas your solvents (freeze-pump-thaw) to remove oxygen, which can degrade the active ligand and slow down transmetalation.
-
Switch to anhydrous conditions and use Pd(dppf)Cl2 , which has a wide bite angle that accelerates reductive elimination, pushing the cycle forward before side-reactions occur.
Figure 2: Troubleshooting logic tree for optimizing 4-iodoindole substitutions.
Quantitative Data: Protecting Group Selection
When choosing a protecting group for ethyl 4-iodo-1H-indole-2-carboxylate, you must balance the electron-withdrawing strength (which accelerates your coupling) with the harshness of the deprotection conditions.
| Protecting Group | Typical Installation Yield | Electronic Effect on Indole Ring | Impact on C4 Oxidative Addition | Standard Deprotection Conditions |
| None (Free N-H) | N/A | Electron-Donating (if anion forms) | Very Low (Stalls reaction) | N/A |
| N-Boc | 90–95% | Moderately Electron-Withdrawing | High (Optimal balance) | TFA in DCM, or 4M HCl in Dioxane |
| N-Ts (Tosyl) | 85–90% | Strongly Electron-Withdrawing | Very High (Fastest addition) | NaOH/MeOH, or Mg in MeOH |
| N-SEM | 80–85% | Mildly Electron-Withdrawing | Moderate | TBAF in THF, or HCl |
Note: N-Boc is generally preferred as it provides sufficient electronic activation for coupling while allowing for mild, acidic deprotection that does not hydrolyze the C2-ethyl ester.
Validated Experimental Protocols
The following protocols are self-validating systems. TLC checks and specific equivalents are designed to ensure complete conversion before moving to the next synthetic step.
Protocol A: N-Boc Protection of Ethyl 4-iodo-1H-indole-2-carboxylate
This step is highly recommended prior to any cross-coupling to prevent catalyst poisoning.
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.
-
Reagents: Dissolve ethyl 4-iodo-1H-indole-2-carboxylate (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).
-
Base Addition: Add Triethylamine ( Et3N , 1.5 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Stir for 5 minutes at room temperature.
-
Boc Installation: Cool the reaction to 0 °C using an ice bath. Slowly add Di-tert-butyl dicarbonate ( Boc2O , 1.2 equiv) dropwise.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
Validation Check: Monitor by TLC (Hexanes/EtOAc 4:1). The N-Boc product will run significantly higher (less polar) than the starting material.
-
-
Workup: Quench with saturated aqueous NH4Cl . Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via flash chromatography if necessary.
Protocol B: Optimized Suzuki-Miyaura Coupling (Using N-Boc Protected Substrate)
This protocol utilizes a robust catalyst system designed to overcome steric hindrance at the C4 position.
-
Setup: In a Schlenk tube or sealed vial, combine the N-Boc-ethyl 4-iodo-1H-indole-2-carboxylate (1.0 equiv), the desired aryl boronic acid (1.5 equiv), and anhydrous K3PO4 (2.0 equiv).
-
Catalyst: Add Pd(dppf)Cl2⋅CH2Cl2 adduct (5 mol%).
-
Solvent: Add a mixture of 1,4-Dioxane and H2O (4:1 ratio, 0.1 M total concentration).
-
Critical Step: Sparge the solvent mixture with argon for 15 minutes prior to addition to prevent oxidative degradation of the phosphine ligand.
-
-
Reaction: Seal the vessel and heat to 90 °C in a pre-heated oil bath for 12 hours.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove palladium black. Wash with water and brine, dry over MgSO4 , and purify via column chromatography.
Sources
- 1. 5-IODOINDOLE | 16066-91-4 [chemicalbook.com]
- 2. Syntheses of Cyclic Guanidine-Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Total synthesis of (+)-spiroindimicin A and congeners unveils their antiparasitic activity - PMC [pmc.ncbi.nlm.nih.gov]
High-Field vs. Benchtop NMR for the Structural Elucidation of Halogenated Indole Intermediates: A Case Study on Ethyl 4-iodo-1H-indole-2-carboxylate
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Analytical Platform Comparison Guide & Experimental Protocol
Executive Summary
The synthesis and characterization of halogenated pharmaceutical intermediates, such as ethyl 4-iodo-1H-indole-2-carboxylate , present unique analytical challenges. The presence of the heavy iodine atom, coupled with the complex aromatic spin system of the indole core, requires robust spectroscopic techniques for unambiguous structural verification.
This guide objectively compares the performance of High-Field (400 MHz) Superconducting NMR against modern Benchtop (60–80 MHz) Permanent Magnet NMR platforms[1][2]. By analyzing the ¹H and ¹³C NMR spectra of ethyl 4-iodo-1H-indole-2-carboxylate, we provide a framework for selecting the appropriate analytical platform based on resolution requirements, sensitivity, and operational cost.
The Analytical Challenge: Ethyl 4-iodo-1H-indole-2-carboxylate
Ethyl 4-iodo-1H-indole-2-carboxylate is a highly functionalized building block used in cross-coupling reactions (e.g., Suzuki, Heck) to synthesize complex aza-heterocycles. Its structure features three distinct proton environments:
-
The Ethyl Ester Group: An aliphatic spin system ( A3X2 ).
-
The Indole NH: A highly exchangeable proton sensitive to solvent and concentration.
-
The Aromatic Core (H3, H5, H6, H7): A contiguous spin system heavily influenced by the electronic effects of the C4-iodine and C2-ester groups[3].
The Spin-Orbit Heavy-Atom on Light-Atom (SO-HALA) Effect
The most critical diagnostic feature of this molecule is the ¹³C NMR chemical shift of the C4 carbon. Iodine, being a massive halogen, exerts a profound Relativistic Heavy-Atom Effect (specifically the SO-HALA effect) on the directly bonded carbon[4][5][6]. The large, polarizable electron cloud of iodine induces a strong local magnetic field that opposes the applied field, shielding the C4 nucleus. Consequently, the C4 resonance is pushed significantly upfield (typically ~85–95 ppm) compared to standard aromatic carbons (~120–130 ppm). Accurately detecting this shielded quaternary carbon is the ultimate test of an NMR platform's sensitivity.
Platform Comparison: High-Field vs. Benchtop NMR
The decision to utilize a 400 MHz high-field system versus a 60 MHz benchtop system hinges on the ratio of chemical shift dispersion ( Δν ) to the coupling constant ( J ).
Table 1: Technical Performance Comparison
| Parameter | High-Field NMR (400 MHz) | Benchtop NMR (60 MHz) | Impact on Indole Analysis |
| Magnetic Field | 9.4 Tesla (Superconducting) | 1.4 Tesla (Permanent) | Dictates absolute sensitivity and dispersion. |
| Resolution (¹H) | Excellent ( Δν/J is large) | Moderate ( Δν/J is small) | 400 MHz resolves H5, H6, H7; 60 MHz yields a complex multiplet[2]. |
| ¹³C Sensitivity | High (Routine acquisition in <15 mins) | Low (Requires high concentration & hours) | Detecting the C4-I quaternary carbon is difficult at 60 MHz[7]. |
| Footprint & Cost | Large, requires cryogens (Liquid He/N₂) | Small, cryogen-free, standard outlet | Benchtop enables in-fume-hood reaction monitoring[1][2]. |
Self-Validating Experimental Protocols
To ensure data integrity, the following protocols are designed as self-validating systems. The inclusion of Tetramethylsilane (TMS) and the evaluation of the ethyl group's splitting pattern act as internal quality controls for magnetic field homogeneity (shimming).
Protocol A: Sample Preparation (Causality-Driven)
-
Solvent Choice: Use DMSO-d₆ (containing 0.03% v/v TMS) rather than CDCl₃.
-
Causality: Halogenated indoles often exhibit limited solubility in CDCl₃ at the high concentrations (>0.5 M) required for benchtop ¹³C NMR. DMSO-d₆ ensures complete dissolution, maximizing the Signal-to-Noise Ratio (SNR). Furthermore, DMSO-d₆ strongly hydrogen-bonds with the indole NH, slowing its proton exchange rate and allowing it to appear as a sharp, distinct singlet at ~12.0 ppm, rather than broadening into the baseline.
Protocol B: Acquisition Parameters
-
High-Field (400 MHz):
-
¹H NMR: 16 scans, 2-second relaxation delay (D1), 30° pulse angle.
-
¹³C NMR: 512 scans, 2-second D1, WALTZ-16 proton decoupling.
-
-
Benchtop (60 MHz):
-
¹H NMR: 64 scans (to compensate for lower intrinsic sensitivity), 4-second D1.
-
¹³C NMR: >4096 scans (overnight run), 2-second D1.
-
-
Validation Step: Before integrating the aromatic region, inspect the ethyl CH₂ signal (~4.3 ppm). If it does not resolve into a clean quartet (1:3:3:1 ratio, J≈7.1 Hz), the sample must be re-shimmed.
Comparative Spectral Data Analysis
Table 2: ¹H NMR Spectral Prediction & Platform Resolution
| Proton | Expected Shift (DMSO-d₆) | 400 MHz Observation | 60 MHz Observation |
| NH (H1) | ~12.0 ppm | Broad Singlet (1H) | Broad Singlet (1H) |
| H5 | ~7.5 ppm | Doublet of doublets ( J≈7.5,1.0 Hz) | Overlapping Multiplet (3H, 7.0–7.6 ppm) |
| H7 | ~7.4 ppm | Doublet ( J≈8.0 Hz) | Overlapping Multiplet |
| H3 | ~7.1 ppm | Singlet or fine doublet ( J≈2.0 Hz) | Overlapping Multiplet |
| H6 | ~7.0 ppm | Triplet ( J≈7.5 Hz) | Overlapping Multiplet |
| CH₂ (Ethyl) | ~4.3 ppm | Quartet ( J=7.1 Hz) | Quartet ( J=7.1 Hz) |
| CH₃ (Ethyl) | ~1.3 ppm | Triplet ( J=7.1 Hz) | Triplet ( J=7.1 Hz) |
Analytical Insight: At 60 MHz, the chemical shift difference between H5, H6, and H7 is compressed in terms of Hertz. Because the J -coupling remains constant (~7.5 Hz) regardless of field strength, the signals overlap heavily, resulting in second-order effects (roofing)[2]. While 60 MHz confirms the presence of the indole core, 400 MHz is required to definitively prove the substitution pattern via coupling constants.
Table 3: ¹³C NMR Spectral Data & The Heavy Atom Effect
| Carbon Assignment | Expected Shift (ppm) | Detection at 400 MHz | Detection at 60 MHz |
| C=O (Ester) | ~161.0 | Sharp, distinct | Requires >4096 scans |
| Aromatic C (C2, C3a, C7a) | 125.0 - 138.0 | Fully resolved | Partially overlapping |
| Aromatic CH (C3, C5, C6, C7) | 105.0 - 125.0 | Fully resolved | Partially overlapping |
| C4 (C-I) | ~85.0 - 90.0 | Distinct upfield peak | Often lost in baseline noise |
| CH₂ (Ethyl) | ~61.0 | Sharp | Sharp |
| CH₃ (Ethyl) | ~14.0 | Sharp | Sharp |
Analytical Insight: The C4 carbon is the definitive proof of iodination. Due to the lack of an attached proton, it benefits from zero Nuclear Overhauser Effect (NOE) enhancement and has a long T1 relaxation time. On a benchtop system, identifying this specific peak requires highly concentrated samples and extended overnight acquisitions[7].
Decision Workflow Visualization
The following diagram illustrates the logical workflow for selecting the appropriate NMR platform during the synthesis and purification of ethyl 4-iodo-1H-indole-2-carboxylate.
Caption: Decision matrix for selecting between Benchtop and High-Field NMR based on analytical requirements.
Conclusion
Both High-Field and Benchtop NMR platforms serve critical, yet distinct, roles in the laboratory.
-
Benchtop NMR (60 MHz) is an exceptional tool for rapid reaction monitoring, confirming the attachment of the ethyl ester group, and verifying general product purity without the overhead of cryogen maintenance.
-
High-Field NMR (400 MHz) remains indispensable for de novo structural elucidation. It is the only platform capable of resolving the complex aromatic J -couplings of the indole core and routinely detecting the highly shielded quaternary C4 carbon resulting from the iodine SO-HALA effect.
For drug development professionals scaling up the synthesis of ethyl 4-iodo-1H-indole-2-carboxylate, a hybrid approach—using benchtop NMR for step-by-step reaction optimization and high-field NMR for final batch certification—yields the highest efficiency and data confidence.
References
-
Applications of benchtop NMR spectroscopy to the analyses of pharmaceuticals and drugs. ResearchGate. Available at:[Link]
-
Benchtop NMR in Biomedicine: An Updated Literature Overview. MDPI. Available at:[Link]
-
High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments. Available at:[Link]
-
Study on the Heavy Atom Effect on 13C NMR Spectroscopy. Peking University. Available at:[Link]
-
Relativistic heavy atom effect on 13C NMR chemical shifts initiated by adjacent multiple chalcogens. PubMed. Available at:[Link]
-
Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules. ResearchGate. Available at:[Link]
-
ZrCl4-promoted facile synthesis of indole derivatives. RSC.org. Available at:[Link]
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- 4. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 5. Relativistic heavy atom effect on 13 C NMR chemical shifts initiated by adjacent multiple chalcogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Crystallographic Guide to Ethyl 4-Iodo-1H-indole-2-carboxylate and its Unsubstituted Precursor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. Among these modifications, halogenation, particularly iodination, offers a unique avenue for modulating bioactivity, often through the introduction of halogen bonding capabilities. This guide provides a comprehensive comparison of the crystallographic data of ethyl 1H-indole-2-carboxylate and offers expert insights into the predicted structural impact of iodination at the 4-position, a modification of significant interest in drug design.
While a definitive crystal structure for ethyl 4-iodo-1H-indole-2-carboxylate is not yet publicly available, this guide leverages the detailed crystallographic data of its parent compound to provide a robust predictive analysis. By understanding the foundational structure and the well-documented effects of iodine substitution in similar aromatic systems, researchers can gain valuable foresight into the molecular geometry and intermolecular interactions that are likely to govern the solid-state behavior of this important derivative.
The Significance of the Indole Scaffold and 4-Iodo Substitution
The indole nucleus is a privileged structure in drug discovery, appearing in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities.[1] The ethyl ester at the 2-position of the indole ring is a common functional group that can be readily modified, serving as a handle for further synthetic transformations.
The introduction of an iodine atom at the 4-position of the indole ring is a strategic move in medicinal chemistry for several reasons:
-
Halogen Bonding: The iodine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms. This can lead to enhanced binding affinity and selectivity for biological targets.
-
Steric and Electronic Effects: The bulky iodine atom can induce conformational changes in the molecule and alter its electronic properties, which can in turn influence its biological activity.
-
Metabolic Stability: The presence of a halogen can block sites of metabolism, leading to improved pharmacokinetic profiles.
-
Synthetic Versatility: The iodo-substituent serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki and Sonogashira couplings.
Synthesis and Crystallization: A Tale of Two Molecules
Ethyl 1H-indole-2-carboxylate: A Well-Trod Path
The synthesis of ethyl 1H-indole-2-carboxylate is a well-established process. A common and effective method involves the reaction of indole-2-carboxylic acid with thionyl chloride to form the acyl chloride intermediate, which is then esterified with ethanol.[2]
-
Acyl Chloride Formation: Indole-2-carboxylic acid (0.50 g, 3.1 mmol) is dissolved in thionyl chloride (19 ml) at 0°C. The solution is stirred for 1 hour.
-
Solvent Removal: The excess thionyl chloride is removed by rotary evaporation.
-
Esterification: Absolute ethanol (17 ml) is added to the resulting oil at room temperature, and the solution is stirred overnight.
-
Isolation: The resulting beige solid is collected by vacuum filtration.
-
Recrystallization: X-ray quality crystals can be obtained by recrystallization from methanol through slow evaporation.[2]
Ethyl 4-Iodo-1H-indole-2-carboxylate: A Proposed Route
The synthesis of ethyl 4-iodo-1H-indole-2-carboxylate is more challenging due to the potential for iodination at multiple positions on the electron-rich indole ring. Direct iodination of ethyl 1H-indole-2-carboxylate would likely lead to a mixture of products. A more controlled, multi-step synthesis is therefore proposed. One plausible approach involves the iodination of a precursor with a directing group, followed by the formation of the indole ring. For instance, a method analogous to the synthesis of ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate could be adapted, which involves the iodination of a substituted aniline derivative prior to indole ring formation.[3]
Crystallographic Data: A Comparative Analysis
The known crystal structure of ethyl 1H-indole-2-carboxylate provides a solid foundation for predicting the structural features of its 4-iodo derivative.
| Parameter | Ethyl 1H-indole-2-carboxylate[4][5] | Ethyl 4-Iodo-1H-indole-2-carboxylate (Predicted) |
| Molecular Formula | C₁₁H₁₁NO₂ | C₁₁H₁₀INO₂ |
| Molecular Weight | 189.21 g/mol | 315.11 g/mol |
| Crystal System | Monoclinic | Monoclinic or Orthorhombic |
| Space Group | P2₁/c | P2₁/c or other centrosymmetric space group |
| a (Å) | 5.5622 | Larger due to iodine |
| b (Å) | 18.891 | Larger due to iodine |
| c (Å) | 9.6524 | Larger due to iodine |
| β (°) | 104.454 | Similar to parent or ~90° |
| V (ų) | 982.1 | Significantly larger |
| Z | 4 | 4 |
| Key Intermolecular Interactions | N-H···O Hydrogen Bonds | N-H···O Hydrogen Bonds, C-I···O Halogen Bonds |
Structural Insights and Predictions
The Parent Compound: A Hydrogen-Bonded Dimer
The crystal structure of ethyl 1H-indole-2-carboxylate reveals a planar molecule that forms centrosymmetric dimers through N-H···O hydrogen bonds between the indole N-H group and the carbonyl oxygen of the ethyl ester.[2][5] These dimers then pack in a herringbone pattern.
Caption: Hydrogen bonding in the ethyl 1H-indole-2-carboxylate dimer.
The 4-Iodo Derivative: The Impact of Halogen Bonding
The introduction of an iodine atom at the 4-position is predicted to have several significant effects on the crystal packing:
-
Increased Molecular Weight and Volume: The most immediate effect is the increase in molecular weight and volume, which will lead to larger unit cell dimensions.
-
Introduction of Halogen Bonding: The iodine atom is a potent halogen bond donor. It is highly probable that C-I···O halogen bonds will form between the iodine atom of one molecule and the carbonyl oxygen of a neighboring molecule. This interaction could compete with or complement the existing N-H···O hydrogen bonding, potentially leading to a different packing arrangement, such as chains or sheets instead of discrete dimers.
-
Altered Molecular Conformation: The steric bulk of the iodine atom may cause a slight twisting of the ethyl ester group relative to the indole ring to alleviate steric strain.
Caption: Predicted intermolecular interactions for the 4-iodo derivative.
Conclusion and Future Directions
While the definitive crystal structure of ethyl 4-iodo-1H-indole-2-carboxylate remains to be determined, a comparative analysis based on its parent compound provides valuable predictive insights. The introduction of an iodine atom at the 4-position is expected to significantly alter the crystal packing through the formation of halogen bonds, in addition to the hydrogen bonds that dominate the structure of the unsubstituted molecule.
This guide serves as a foundational resource for researchers working with this class of compounds. The provided experimental protocol for the parent compound offers a starting point for the synthesis and crystallization of the 4-iodo derivative. The predictive analysis of its crystal structure will aid in understanding its solid-state properties and its potential interactions with biological targets. The eventual elucidation of the experimental crystal structure of ethyl 4-iodo-1H-indole-2-carboxylate will be a valuable addition to the field, allowing for a direct validation of the predictions made in this guide and a deeper understanding of the interplay between hydrogen and halogen bonding in these important molecular scaffolds.
References
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- 2. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl indole-2-carboxylate | C11H11NO2 | CID 73125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
Benchmarking cross-coupling efficiency of 4-iodoindole esters
Benchmarking Cross-Coupling Efficiency of 4-Iodoindole Esters: A Comprehensive Catalyst Comparison Guide
The indole scaffold is a privileged pharmacophore in drug discovery and natural product synthesis. Functionalization at the C4 position, however, presents a formidable synthetic challenge. 4-Iodoindole esters—particularly those with ester functionalities at the C2 or C3 positions—suffer from significant steric hindrance due to peri-interactions and electronic modulation by the electron-withdrawing ester group. This guide benchmarks the efficiency of various palladium catalyst systems in the Suzuki-Miyaura cross-coupling of 4-iodoindole esters, providing actionable, data-backed insights for process chemists and discovery scientists.
Mechanistic Causality: The C4 Conundrum
In palladium-catalyzed cross-coupling, the oxidative addition of the Pd(0) species into the C-I bond is typically the first and most crucial step. For 4-iodoindole esters, the spatial proximity of the C3 position creates a severe steric bottleneck. Traditional palladium-catalyzed indole ring syntheses often struggle with the C4 position due to these peri-interactions (1)[1]. If a bulky ester group resides at C2 or C3, it restricts the trajectory of the incoming palladium complex.
However, the electronic landscape is equally important. The electron-withdrawing nature of the ester group modulates the electron density of the indole core. While this can stabilize the resulting Pd(II) intermediate, it often slows down the subsequent transmetalation step. Recent protocols for the functionalization of 4-iodoindoles highlight the necessity of highly optimized catalyst systems to prevent competitive protodehalogenation—a common side reaction when oxidative addition is sluggish or transmetalation is delayed (2)[2].
Benchmarking Catalyst Systems
The cross-coupling of haloindoles is a cornerstone in the synthesis of complex bis(indole) alkaloids like Dragmacidin D, where iterative Suzuki-Miyaura couplings are employed at sterically encumbered positions (3)[3]. To benchmark efficiency objectively, we compare three distinct palladium systems for the coupling of a model substrate (ethyl 4-iodo-1H-indole-2-carboxylate) with phenylboronic acid.
Table 1: Quantitative Benchmarking of Catalyst Systems for C4-Arylation
| Catalyst System | Ligand Type | Base / Solvent System | Temp (°C) | Yield (%) | TOF (h⁻¹) | Mechanistic Observation |
| Pd(PPh₃)₄ | Monodentate | Na₂CO₃ / Tol:EtOH:H₂O | 90 | 42 | 5.5 | High protodehalogenation; sluggish oxidative addition due to ligand lability. |
| Pd(dppf)Cl₂ | Bidentate | K₂CO₃ / Dioxane:H₂O | 80 | 76 | 18.2 | Good thermal stability; large bite angle (99°) balances transmetalation. |
| XPhos Pd G3 | Buchwald Biaryl | K₃PO₄ / THF:H₂O | 40 | 94 | 45.0 | Rapid oxidative addition; excellent steric accommodation at room/mild temp. |
Visualizing the Catalytic Logic
Selecting the right ligand framework is a balancing act between electronic enrichment (to accelerate oxidative addition) and steric bulk (to promote reductive elimination while navigating the C4 peri-hindrance).
Figure 1: Mechanistic workflow and catalyst selection logic for C4-iodoindole cross-coupling.
Experimental Protocol: Self-Validating Suzuki-Miyaura Workflow
Standard protocols for palladium-catalyzed cross-coupling of haloindoles emphasize the critical role of base selection and solvent degassing to maintain the active Pd(0) catalytic cycle (4)[4]. The following optimized workflow utilizes the XPhos Pd G3 system for the synthesis of ethyl 4-phenyl-1H-indole-2-carboxylate (1.0 mmol scale).
Step 1: Reagent Preparation & Degassing
-
Action: In an oven-dried Schlenk flask, combine ethyl 4-iodo-1H-indole-2-carboxylate (1.0 mmol, 1.0 eq) and phenylboronic acid (1.5 mmol, 1.5 eq) in THF (5.0 mL, 0.2 M). Sparge the solution with Argon for 15 minutes.
-
Causality: Palladium(0) is highly susceptible to oxidation by dissolved O₂. Degassing prevents the formation of inactive Pd(II) peroxo complexes, ensuring the catalyst enters the catalytic cycle efficiently rather than degrading into palladium black prematurely.
Step 2: Catalyst & Base Introduction
-
Action: Add XPhos Pd G3 (0.02 mmol, 2 mol%) and a degassed aqueous solution of K₃PO₄ (2.0 M, 1.5 mL, 3.0 eq). Seal the flask and stir at 40 °C.
-
Causality: XPhos Pd G3 rapidly generates the active 14-electron Pd(0) species upon mild base activation. K₃PO₄ is selected over stronger bases (e.g., KOtBu) to provide sufficient basicity for the transmetalation step without risking the hydrolysis of the sensitive C2-ester group.
Step 3: Reaction Monitoring (Self-Validation)
-
Action: Monitor the reaction at the 1-hour mark.
-
Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc 3:1). The complete disappearance of the UV-active starting material (R_f ~0.6) and the appearance of a new blue-fluorescent spot under 254 nm (R_f ~0.4) indicates successful coupling. Immediately cross-verify via LC-MS; the absence of an m/z [M-I+H]⁺ peak confirms that no protodehalogenation has occurred. A stable baseline validates complete oxidative addition and successful transmetalation.
Step 4: Workup & Isolation
-
Action: Quench the reaction with deionized water (5 mL) and extract with EtOAc (3 × 10 mL). Pass the combined organic layers through a short pad of silica gel topped with Celite.
-
Causality: The silica/Celite pad efficiently sequesters palladium black and phosphine oxide byproducts, preventing catalyst carryover that could interfere with subsequent crystallization, NMR characterization, or biological assays.
References
-
SmI2-mediated dimerization of indolylbutenones and synthesis of the myxobacterial natural product indiacen B Beilstein Journal of Organic Chemistry URL:[Link]
-
Novel Bis(indole) Alkaloid Dragmacidin D: Synthetic Quest for the Last 13 Years Journal of Postdoctoral Research URL: [Link]
-
Palladium‐Catalyzed Indole Ring Synthesis ResearchGate URL:[Link]
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A Comparative Chromatographic Guide to Ethyl 4-iodo-1H-indole-2-carboxylate and Its Process-Related Impurities
For researchers, scientists, and professionals in drug development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Ethyl 4-iodo-1H-indole-2-carboxylate, a key building block in the synthesis of various pharmacologically active molecules, is no exception. Rigorous analytical control is necessary to ensure that process-related impurities are identified and quantified, as they can significantly impact the safety, efficacy, and stability of the final drug product.[1]
This guide provides an in-depth comparison of the chromatographic retention behavior of ethyl 4-iodo-1H-indole-2-carboxylate against its common synthesis-related impurities. We will explore two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies, expected retention times, and the scientific rationale behind the separation principles are detailed to provide a practical and scientifically grounded resource for analytical chemists in the pharmaceutical industry.
The Synthetic Landscape and Potential Impurities
The most common and efficient route to synthesising ethyl 4-iodo-1H-indole-2-carboxylate is the Fischer indole synthesis.[2] This reaction typically involves the acid-catalyzed condensation of 4-iodoaniline with an ethyl pyruvate derivative.
DOT Script for Fischer Indole Synthesis Workflow
Caption: Synthetic pathway for ethyl 4-iodo-1H-indole-2-carboxylate and the origin of key impurities.
From this synthesis, the following potential impurities are of primary concern:
-
Impurity A: 4-Iodoaniline (Unreacted Starting Material)
-
Impurity B: Ethyl Pyruvate (Unreacted Starting Material)
-
Impurity C: Ethyl 1H-indole-2-carboxylate (De-iodinated Byproduct)
The de-iodinated impurity can arise from reductive processes during the synthesis or subsequent workup steps.[3] Given the structural similarities between the target compound and its impurities, a high-resolution chromatographic method is essential for their effective separation and quantification.
High-Performance Liquid Chromatography (HPLC) Analysis
Reversed-phase HPLC (RP-HPLC) is the gold standard for the analysis of non-volatile and thermally labile compounds, making it ideally suited for the purity assessment of ethyl 4-iodo-1H-indole-2-carboxylate.[1][4] The separation in RP-HPLC is governed by the hydrophobic interactions between the analytes and the non-polar stationary phase. More polar compounds have a weaker interaction and elute earlier, while less polar (more hydrophobic) compounds are retained longer.[5][6][7]
Experimental Protocol: RP-HPLC Method
A gradient elution method is proposed to ensure adequate separation of both the polar starting materials and the less polar indole compounds.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic selectivity for aromatic and substituted indole compounds. The column dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Formic Acid in Water | The aqueous phase ensures the elution of polar compounds. Formic acid is added to control the pH and improve peak shape by suppressing the ionization of silanol groups on the stationary phase.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff and viscosity.[8] |
| Gradient | 10% B to 90% B over 20 minutes | A gradient is crucial for eluting compounds with a wide range of polarities, from the highly polar ethyl pyruvate to the significantly more hydrophobic ethyl 4-iodo-1H-indole-2-carboxylate.[9][10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive backpressure. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection | UV at 280 nm | The indole scaffold exhibits strong UV absorbance, allowing for sensitive detection.[4] |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
DOT Script for RP-HPLC Workflow
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A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-iodo-1H-indole-2-carboxylate
Authored for the modern research professional, this guide provides a comprehensive, scientifically-grounded protocol for the safe and compliant disposal of ethyl 4-iodo-1H-indole-2-carboxylate. Moving beyond a simple checklist, we delve into the causality behind each procedural step, ensuring that your laboratory's disposal plan is not only compliant but also inherently safe and scientifically robust.
Hazard Characterization and Risk Assessment: The Foundation of Safe Disposal
Ethyl 4-iodo-1H-indole-2-carboxylate is a halogenated organic compound. While specific toxicity data for this exact molecule is not extensively published, its chemical class necessitates a cautious approach. As a halogenated aromatic heterocyclic compound, it must be treated as hazardous waste. The primary risks, inferred from similar chemical structures, include skin and eye irritation.[1][2] Inhalation of dust or aerosols should also be avoided.[3][4]
The core principle guiding its disposal is the management of halogenated organic compounds as a specific waste stream. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), many halogenated compounds are regulated due to their potential for environmental persistence and toxicity.[5][6][7] Therefore, improper disposal, such as drain disposal, is strictly prohibited and can lead to significant environmental harm and regulatory penalties.[5]
Table 1: Summary of Key Disposal & Safety Parameters
| Parameter | Guideline | Rationale & References |
| Chemical Class | Halogenated Organic Compound | The presence of an iodine atom on the indole ring defines its classification and dictates the disposal pathway.[6][7][8] |
| Hazard Profile | Assumed Skin/Eye Irritant | Based on SDS for similar indole carboxylates and iodo-organics.[1][2][4] |
| Primary Disposal Route | Licensed Hazardous Waste Incineration | High-temperature incineration is the standard for halogenated organic compounds to ensure complete destruction. |
| Waste Segregation | Mandatory. Segregate from non-halogenated waste. | Halogenated waste streams require specific disposal methods and are often more costly to manage.[8][9][10] |
| Required PPE | Safety Goggles, Chemical-Resistant Gloves, Lab Coat | Standard protocol to prevent skin and eye contact.[2][3][4] |
On-Site Waste Management: A Step-by-Step Protocol
Proper management begins at the point of generation. The following procedures ensure safety and compliance within the laboratory's Satellite Accumulation Area (SAA).[11][12]
Step 1: Container Selection and Preparation
-
Choose a Compatible Container: Use a clean, undamaged container made of a material compatible with organic solvents (e.g., glass or high-density polyethylene). The container must have a secure, leak-proof screw cap.[5][12] Never use containers that may have reactive residues.
-
Initial Labeling: Before adding the first drop of waste, the container must be properly labeled. The label must include the words "Hazardous Waste," the full chemical name(s) of the contents ("Ethyl 4-iodo-1H-indole-2-carboxylate" and any solvents), and an indication of the hazards (e.g., "Irritant," "Toxic").[8][11]
Step 2: Waste Accumulation and Segregation
-
Segregate Waste Streams: This is the most critical step. Maintain a dedicated waste container specifically for halogenated organic compounds. Co-mingling with non-halogenated solvents is a common and costly mistake, as it contaminates the entire volume and forces the more expensive disposal route for all of it.[8][10]
-
Keep Containers Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[9][11] This minimizes the release of volatile organic compounds (VOCs) into the laboratory atmosphere and prevents spills. Do not leave funnels in the container opening.[11]
-
Use Secondary Containment: Store the waste container within a larger, chemically resistant tub or tray (secondary containment). This precaution contains any potential leaks or spills from the primary container.[5]
-
Location: The container should be stored in a designated SAA, which is at or near the point of waste generation and under the control of laboratory personnel.[11][12]
Step 3: Preparing for Disposal
-
Monitor Fill Level: Do not overfill the container. A safe maximum is 90% capacity to allow for vapor expansion.[12]
-
Finalize the Label: Before requesting a pickup, ensure the label is complete. List all constituents and their approximate percentages. This information is legally required for the waste manifest.
-
Request Pickup: Once the container is full or the project is complete, follow your institution's procedure to request a waste pickup from the Environmental Health & Safety (EH&S) department.[11] EH&S will then manage the transfer to a licensed hazardous waste disposal company.[13]
Disposal Workflow and Decision Logic
The following diagram illustrates the decision-making process for the proper disposal of ethyl 4-iodo-1H-indole-2-carboxylate waste in a laboratory setting.
Caption: Decision workflow for handling ethyl 4-iodo-1H-indole-2-carboxylate waste.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the area.
-
Assess the Spill: If the spill is large, involves highly volatile solvents, or you are not trained to handle it, evacuate the area and contact your institution's emergency number or EH&S.
-
Manage Small Spills: For a small, manageable spill:
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Contain and absorb the spill using an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).[1][4]
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealable container for disposal as hazardous waste.[3]
-
Label the container clearly as "Spill Debris containing Ethyl 4-iodo-1H-indole-2-carboxylate" and request a waste pickup.
-
By adhering to this comprehensive guide, researchers and laboratory managers can ensure the disposal of ethyl 4-iodo-1H-indole-2-carboxylate is handled in a manner that is safe, environmentally responsible, and in full compliance with regulatory standards.
References
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
